Product packaging for Tris(isopropoxy)silanol(Cat. No.:CAS No. 27491-86-7)

Tris(isopropoxy)silanol

Cat. No.: B15087850
CAS No.: 27491-86-7
M. Wt: 222.35 g/mol
InChI Key: RLYZRADFTORPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tris(isopropoxy)silanol is a useful research compound. Its molecular formula is C9H22O4Si and its molecular weight is 222.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22O4Si B15087850 Tris(isopropoxy)silanol CAS No. 27491-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27491-86-7

Molecular Formula

C9H22O4Si

Molecular Weight

222.35 g/mol

IUPAC Name

hydroxy-tri(propan-2-yloxy)silane

InChI

InChI=1S/C9H22O4Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-10H,1-6H3

InChI Key

RLYZRADFTORPLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](O)(OC(C)C)OC(C)C

Origin of Product

United States

Foundational & Exploratory

Characterization of Tris(isopropoxy)silanol: An In-depth Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Tris(isopropoxy)silanol using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It includes detailed experimental protocols, data interpretation, and structural elucidation to support research and development activities involving this versatile organosilicon compound.

Introduction

This compound (C9H22O4Si, CAS No. 27491-86-7) is a key intermediate in the synthesis of various silicon-based materials.[1][] Its unique structure, featuring three isopropoxy groups and one hydroxyl group attached to a central silicon atom, allows for controlled hydrolysis and condensation reactions, making it a valuable precursor in the sol-gel process and for the surface modification of materials. Accurate characterization of its molecular structure and purity is paramount for ensuring reproducibility and desired material properties. This guide focuses on the application of NMR and FTIR spectroscopy as primary analytical techniques for this purpose.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its characteristic spectroscopic signatures. The presence of isopropoxy and silanol functional groups gives rise to distinct signals in both NMR and FTIR spectra, which can be used for its unambiguous identification and quantification.

Tris_isopropoxy_silanol_Structure cluster_iPr1 cluster_iPr2 cluster_iPr3 Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 OH OH Si->OH CH1 CH O1->CH1 CH2 CH O2->CH2 CH3 CH O3->CH3 CH3_1a CH3 CH1->CH3_1a CH3_1b CH3 CH1->CH3_1b CH3_2a CH3 CH2->CH3_2a CH3_2b CH3 CH2->CH3_2b CH3_3a CH3 CH3->CH3_3a CH3_3b CH3 CH3->CH3_3b

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

Predicted ¹H, ¹³C, and ²⁹Si NMR Data

While experimentally obtained spectra are the gold standard, predicted NMR data can serve as a useful reference. The following tables summarize the expected chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₂CH-~1.2Doublet18H
(CH₃)₂CH-~4.2Septet3H
Si-OHVariableSinglet1H

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C H₃~25
C H~65

Table 3: Predicted ²⁹Si NMR Spectral Data

SiliconChemical Shift (δ, ppm)
(i -PrO)₃Si OH-80 to -100

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocol for NMR Analysis

A well-defined protocol is crucial for obtaining high-quality NMR spectra.

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for routine analysis.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]

  • The final sample height in the NMR tube should be at least 4 cm.[5]

  • Cap the NMR tube and wipe it clean before insertion into the spectrometer.

Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 128-1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

  • ²⁹Si NMR:

    • Pulse sequence: Inverse-gated proton decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).

    • Number of scans: A higher number of scans will be required due to the low natural abundance and long relaxation times of ²⁹Si.

    • Relaxation delay: 10-30 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Insert Sample into Spectrometer filter->load_sample setup_exp Set Up NMR Experiments (1H, 13C, 29Si) load_sample->setup_exp acquire_data Acquire Spectra setup_exp->acquire_data process_fid Process FID (FT, Phasing, Baseline Correction) acquire_data->process_fid peak_picking Peak Picking and Integration process_fid->peak_picking assign_spectra Assign Signals peak_picking->assign_spectra structural_elucidation Structural Elucidation assign_spectra->structural_elucidation

Figure 2: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound. The vibrational frequencies of the Si-O-C, C-H, and Si-OH bonds provide a characteristic infrared spectrum.

Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound is dominated by absorptions corresponding to its constituent functional groups.

Table 4: FTIR Spectral Data and Peak Assignments

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3690O-H stretch (free Si-OH)Sharp, Medium
3400-3200O-H stretch (hydrogen-bonded Si-OH)Broad, Strong
2975-2850C-H stretch (in isopropoxy groups)Strong
1385, 1370C-H bend (gem-dimethyl)Sharp, Strong
1170-1100Si-O-C stretchStrong
950-810Si-OH bendBroad, Medium

Note: The position and shape of the O-H stretching band are highly dependent on the degree of hydrogen bonding, which can be influenced by concentration and the presence of moisture.[6][7]

Experimental Protocol for FTIR Analysis

Sample Preparation: For liquid samples like this compound, the simplest method is to use a liquid transmission cell or the Attenuated Total Reflectance (ATR) technique.

  • Liquid Transmission Cell: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • ATR: Apply a drop of the sample directly onto the ATR crystal. This method requires minimal sample preparation and is easy to clean.[8]

Instrument Parameters:

  • Spectrometer: A standard benchtop FTIR spectrometer is sufficient.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty cell or clean ATR crystal should be collected before running the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_instrument Prepare FTIR (e.g., clean ATR crystal) load_sample Apply Liquid Sample prep_instrument->load_sample collect_bkg Collect Background Spectrum load_sample->collect_bkg collect_sample Collect Sample Spectrum collect_bkg->collect_sample process_spectra Process Spectra (e.g., baseline correction) collect_sample->process_spectra peak_analysis Identify and Assign Peaks process_spectra->peak_analysis functional_group_id Functional Group Identification peak_analysis->functional_group_id

Figure 3: General workflow for FTIR analysis.

Data Interpretation and Structural Confirmation

The combined data from NMR and FTIR spectroscopy provides a comprehensive characterization of this compound.

  • ¹H NMR: The presence of a doublet around 1.2 ppm and a septet around 4.2 ppm with an integration ratio of 6:1 confirms the isopropoxy groups. The chemical shift of the Si-OH proton can vary and may be broadened due to chemical exchange.

  • ¹³C NMR: The two signals in the aliphatic region correspond to the methyl and methine carbons of the isopropoxy groups.

  • ²⁹Si NMR: A single resonance in the expected region for a trialkoxysilanol confirms the silicon environment.

  • FTIR: The characteristic absorptions for O-H, C-H, and Si-O-C bonds provide definitive evidence for the presence of the expected functional groups. The broadness of the O-H band can give an indication of the extent of intermolecular hydrogen bonding.

Conclusion

NMR and FTIR spectroscopy are indispensable techniques for the unambiguous characterization of this compound. This guide provides the necessary theoretical background, practical experimental protocols, and data interpretation strategies to enable researchers, scientists, and drug development professionals to confidently identify and assess the quality of this important organosilicon compound. Adherence to the outlined procedures will ensure the acquisition of high-quality, reproducible spectroscopic data, which is fundamental for advancing research and development in silicon chemistry.

References

Hydrolysis and condensation mechanism of Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tris(isopropoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolysis and condensation mechanism of this compound, a key precursor in sol-gel processes and materials science. While specific kinetic data for this compound is limited in publicly available literature, this document extrapolates from well-studied analogous alkoxysilanes to present a thorough understanding of its reactivity.

Introduction

This compound ((i-PrO)₃SiOH) is an organosilicate that plays a significant role in the formation of silica-based materials. Its single silanol group and three hydrolyzable isopropoxy groups allow for a complex series of hydrolysis and condensation reactions. These reactions are fundamental to the sol-gel process, enabling the formation of silica networks with tailored properties for applications ranging from drug delivery to coatings and catalysis. The bulky isopropoxy groups introduce steric hindrance that influences the rates of these reactions compared to smaller alkoxy groups like methoxy or ethoxy.

Core Reaction Mechanisms

The transformation of this compound into a silica network proceeds via two primary reaction types: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases.

Hydrolysis: The replacement of isopropoxy groups with hydroxyl (silanol) groups. (i-PrO)₃SiOH + H₂O ⇌ (i-PrO)₂(OH)SiOH + i-PrOH

Further hydrolysis of the remaining isopropoxy groups can also occur.

Condensation: The formation of siloxane bridges (Si-O-Si) through the reaction of silanol groups, releasing water or alcohol.

  • Water-producing condensation: (i-PrO)₃SiOH + HOSi(O-i-Pr)₃ ⇌ (i-PrO)₃Si-O-Si(O-i-Pr)₃ + H₂O

  • Alcohol-producing condensation: (i-PrO)₃SiOH + (i-PrO)Si(O-i-Pr)₃ ⇌ (i-PrO)₃Si-O-Si(O-i-Pr)₃ + i-PrOH

The overall reaction kinetics are influenced by several factors, including the water-to-silane ratio, the type and concentration of the catalyst, the solvent, and the temperature.

Acid-Catalyzed Mechanism

Under acidic conditions, it is believed that an alkoxide or silanol is protonated in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis) or a neutral silanol (condensation). The acid-catalyzed process generally leads to less branched, more linear or randomly branched polymer networks.

Base-Catalyzed Mechanism

In alkaline environments, a hydroxyl anion or a deprotonated silanol group acts as the nucleophile, directly attacking the silicon atom. This reaction proceeds via a pentacoordinate transition state. The base-catalyzed mechanism typically results in more highly branched and cross-linked silica networks, leading to the formation of discrete particles.

Quantitative Data

Table 1: Hydrolysis Rate Constants for Various Trialkoxysilanes

SilaneCatalystSolventTemperature (°C)Rate ConstantReference
Methyltriethoxysilane (MTES)HClEthanol/Water255.5 - 97 mM⁻¹ h⁻¹[1]
Propyltrimethoxysilane (PTMS)K₂CO₃THFNot specified1.26 x 10⁻⁸ M⁻²·¹ s⁻¹[2]
Phenyltrimethoxysilane (PhTMS)K₂CO₃THFNot specified2.87 x 10⁻⁸ M⁻²·³ s⁻¹[2]

Table 2: Condensation Rate Constants for Various Silanols

Silanol SystemCatalystSolventTemperature (°C)Rate ConstantReference
MethylsilanetriolHClAqueous2510.9 kcal/mol (Activation Energy)[3]
DialkylsilanediolsAcidDioxane/Water251.25 - 2.8 kcal/mol (Activation Energy)[3]

Experimental Protocols

The study of this compound hydrolysis and condensation kinetics typically involves spectroscopic techniques to monitor the changes in chemical species over time.

In-situ 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a powerful technique for quantifying the various silicon species present in the reaction mixture.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆) within an NMR tube.[4]

  • Initiation of Reaction: A precise amount of water and catalyst (acid or base) is added to the NMR tube to initiate the hydrolysis and condensation reactions.[4]

  • Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. A relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the long relaxation times of 29Si nuclei, allowing for more rapid data acquisition.[4]

  • Data Analysis: The concentration of different silicon species (unreacted silane, hydrolyzed intermediates, and condensed oligomers) is determined by integrating the corresponding peaks in the 29Si NMR spectra.[5]

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bonds.

Methodology:

  • Setup: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used for in-situ monitoring.

  • Reaction Mixture: The reaction is carried out in a vessel where the ATR probe is immersed in the this compound solution.

  • Data Collection: FT-IR spectra are collected at regular intervals after the addition of water and catalyst.

  • Spectral Analysis: The change in absorbance of characteristic vibrational bands is monitored. For example, the decrease in the intensity of the Si-O-C stretching band and the increase in the Si-O-Si stretching band can be used to follow the reaction progress.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.

Hydrolysis_Condensation_Pathway Hydrolysis and Condensation Pathway of this compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation A This compound ((i-PrO)₃SiOH) B Di(isopropoxy)disilanol ((i-PrO)₂(OH)SiOH) A->B +H₂O, -i-PrOH C Isopropoxytrisilanol ((i-PrO)(OH)₂SiOH) B->C +H₂O, -i-PrOH E Dimer Formation ((i-PrO)₃Si-O-Si(OH)(O-i-Pr)₂) B->E + (i-PrO)₂(OH)SiOH -H₂O D Silanetetraol (Si(OH)₄) C->D +H₂O, -i-PrOH C->E + (i-PrO)₂(OH)SiOH -H₂O F Trimer/Oligomer Formation E->F + Silanols -H₂O / -i-PrOH G Silica Network (SiO₂) F->G Further Condensation

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

Experimental_Workflow Experimental Workflow for Kinetic Analysis prep Sample Preparation (Silane, Solvent, Catalyst) reaction Reaction Initiation (Addition of Water) prep->reaction monitoring In-situ Monitoring (e.g., 29Si NMR / FT-IR) reaction->monitoring data Data Acquisition (Spectra vs. Time) monitoring->data analysis Data Analysis (Peak Integration, Concentration Profiles) data->analysis kinetics Kinetic Modeling (Rate Constant Determination) analysis->kinetics

Caption: A typical experimental workflow for studying the kinetics of silane hydrolysis and condensation.

Acid_Base_Catalysis Comparison of Acid and Base Catalysis cluster_acid Acid Catalysis cluster_base Base Catalysis start This compound protonation Protonation of Alkoxy/Silanol Group start->protonation deprotonation Formation of Silanolate Anion start->deprotonation attack_acid Nucleophilic Attack by H₂O or R-OH protonation->attack_acid linear Linear or Randomly Branched Polymers attack_acid->linear attack_base Nucleophilic Attack on Si Atom deprotonation->attack_base branched Highly Branched Clusters/Particles attack_base->branched

References

Spectroscopic Analysis of Tris(isopropoxy)silanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tris(isopropoxy)silanol, a key intermediate in various chemical syntheses. This document details the expected spectroscopic data based on the analysis of related compounds and general principles of spectroscopy, and outlines the experimental protocols necessary to obtain this data.

Molecular Structure and Properties

This compound, with the chemical formula C9H22O4Si and a molecular weight of 222.35 g/mol , is an organosilicon compound characterized by a central silicon atom bonded to three isopropoxy groups and one hydroxyl group.[1][][3] Its unique structure makes it a valuable precursor in the synthesis of various materials. The CAS Registry Number for this compound is 27491-86-7.[1][][3]

Tris_isopropoxy_silanol Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 O4 O Si->O4 C1 CH O1->C1 C2 CH3 C1->C2 C3 CH3 C1->C3 C4 CH O2->C4 C5 CH3 C4->C5 C6 CH3 C4->C6 C7 CH O3->C7 C8 CH3 C7->C8 C9 CH3 C7->C9 H1 H O4->H1

Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques for this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2 - 4.5Septet3HSi-O-CH -(CH₃)₂
~1.2 - 1.3Doublet18HSi-O-CH-(CH₃ )₂
Variable (broad)Singlet1HSi-OH

Note: The chemical shift of the Si-OH proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~65 - 70Si-O-C H-(CH₃)₂
~24 - 26Si-O-CH-(C H₃)₂

Table 3: Predicted ²⁹Si NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ -80 to -85(i -PrO)₃Si OH
Vibrational Spectroscopy

Table 4: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3690O-H stretch (free silanol)Sharp, Medium
~3400 - 3200O-H stretch (hydrogen-bonded)Broad, Strong
2975 - 2850C-H stretch (alkyl)Strong
1385, 1370C-H bend (isopropyl gem-dimethyl)Medium
1175, 1110Si-O-C stretchStrong
950 - 810Si-OH bendBroad, Medium

Table 5: Predicted Raman Spectroscopic Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3690O-H stretch (free silanol)Weak
2975 - 2850C-H stretch (alkyl)Strong
~800 - 600Si-O symmetric stretchStrong
Mass Spectrometry

Table 6: Predicted Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)

m/zProposed Fragment
222[M]⁺ (Molecular Ion)
207[M - CH₃]⁺
163[M - OCH(CH₃)₂]⁺
121[(i -PrO)Si(OH)₂]⁺
103[Si(OH)₃]⁺
59[OCH(CH₃)₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

  • Due to the moisture sensitivity of silanols, all glassware must be thoroughly dried in an oven at >100 °C and cooled under a stream of dry nitrogen or in a desiccator.

  • Use a deuterated solvent that has been dried over molecular sieves (e.g., CDCl₃, C₆D₆).

  • In a dry nitrogen atmosphere (glovebox or Schlenk line), dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube securely.

¹H, ¹³C, and ²⁹Si NMR Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans and a longer relaxation delay may be necessary.

  • ²⁹Si NMR:

    • Acquire a proton-decoupled ²⁹Si spectrum.

    • Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal.

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing Dry_Glassware Dry Glassware Weigh_Sample Weigh this compound Dry_Glassware->Weigh_Sample Add_Solvent Add Dry Deuterated Solvent Weigh_Sample->Add_Solvent Transfer Transfer to NMR Tube Add_Solvent->Transfer Cap Cap Tube Transfer->Cap Load_Sample Load Sample into Spectrometer Cap->Load_Sample Acquire_1H Acquire ¹H Spectrum Load_Sample->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Load_Sample->Acquire_13C Acquire_29Si Acquire ²⁹Si Spectrum Load_Sample->Acquire_29Si Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Acquire_29Si->Process_Spectra Analyze Analyze and Assign Peaks Process_Spectra->Analyze

NMR Experimental Workflow.

FT-IR Spectroscopy

Sample Preparation and Analysis:

  • This compound is a liquid at room temperature. A spectrum can be obtained directly as a neat liquid.

  • Place a small drop of the sample between two KBr or NaCl plates to form a thin film.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal.

  • Acquire a background spectrum of the clean, empty sample holder or ATR crystal.

  • Acquire the sample spectrum.

  • The spectrum should be recorded over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

Raman Spectroscopy

Sample Preparation and Analysis:

  • Place the liquid sample in a glass capillary tube or a cuvette.

  • Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Focus the laser onto the sample.

  • Acquire the Raman spectrum over a suitable range (e.g., 4000-200 cm⁻¹).

  • The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • For GC-MS, use a capillary column suitable for the analysis of organosilicon compounds.

  • Electron Ionization (EI): This is a common "hard" ionization technique that will cause fragmentation, providing structural information. A standard electron energy of 70 eV is typically used.

  • Chemical Ionization (CI): A "softer" ionization technique that may yield a more abundant molecular ion peak. Methane or isobutane can be used as the reagent gas.

Spectroscopy_Relationship cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Molecule This compound NMR NMR (¹H, ¹³C, ²⁹Si) Molecule->NMR Probes Nuclei FTIR FT-IR Molecule->FTIR Probes Vibrations (Dipole Change) Raman Raman Molecule->Raman Probes Vibrations (Polarizability Change) MS Mass Spectrometry Molecule->MS Analyzes Mass-to-Charge Ratio Connectivity Atomic Connectivity (Bonding Framework) NMR->Connectivity Functional_Groups Functional Groups (Si-OH, C-H, Si-O-C) FTIR->Functional_Groups Vibrational_Modes Molecular Vibrations (Stretching, Bending) Raman->Vibrational_Modes Mass_Fragments Molecular Weight and Fragmentation Pattern MS->Mass_Fragments

Relationship between spectroscopic techniques and information obtained.

Conclusion

This guide provides a foundational understanding of the spectroscopic characterization of this compound. The predicted data and outlined protocols serve as a valuable resource for researchers in the synthesis and application of this important organosilicon compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the reference values provided herein.

References

Quantum Chemical Calculations of Tris(isopropoxy)silanol Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct quantum chemical calculations on the reactivity of tris(isopropoxy)silanol are not extensively available in peer-reviewed literature. Therefore, this guide synthesizes data from computational studies on analogous trialkoxysilanes, such as tetraethoxysilane (TEOS) and various methoxy- and ethoxy-silanes, to provide a comprehensive overview of the expected reactivity and reaction mechanisms. The principles and methodologies described are directly applicable to the study of this compound.

Introduction

This compound ((i-PrO)₃SiOH) is a key intermediate in the sol-gel process, a versatile method for synthesizing inorganic-organic hybrid materials with applications in drug delivery, coatings, and catalysis. The reactivity of this silanol, specifically its propensity to undergo hydrolysis and condensation reactions, dictates the kinetics of gelation and the final properties of the resulting material. Understanding these reactions at a molecular level is crucial for controlling the material's structure and function.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the reaction mechanisms, transition states, and energetics of these complex processes. This guide provides an in-depth overview of the theoretical and experimental approaches to studying the reactivity of this compound and its analogs.

Theoretical Background and Computational Methodologies

The reactivity of this compound is primarily governed by two fundamental reactions: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases.

2.1. Hydrolysis

Hydrolysis involves the substitution of an isopropoxy group with a hydroxyl group from a water molecule:

(i-PrO)₃SiOH + H₂O ⇌ (i-PrO)₂(OH)SiOH + i-PrOH

This reaction can proceed in a stepwise manner until all isopropoxy groups are replaced.

2.2. Condensation

Condensation reactions lead to the formation of siloxane (Si-O-Si) bonds, which form the backbone of the gel network. There are two main types of condensation:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. (i-PrO)₃SiOH + HOSi(O-i-Pr)₃ ⇌ (i-PrO)₃Si-O-Si(O-i-Pr)₃ + H₂O

  • Alcohol Condensation: A silanol group reacts with an isopropoxy group to form a siloxane bond and an isopropanol molecule. (i-PrO)₃SiOH + (i-PrO)Si(O-i-Pr)₃ ⇌ (i-PrO)₃Si-O-Si(O-i-Pr)₃ + i-PrOH

2.3. Computational Details (General Protocol for Analogous Systems)

Quantum chemical calculations on analogous systems are typically performed using DFT methods. A common approach involves:

  • Software: Gaussian, VASP, or similar quantum chemistry packages.

  • Functionals: Hybrid functionals like B3LYP or PBE0 are often used to provide a good balance between accuracy and computational cost.

  • Basis Sets: Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed.

  • Solvation Models: To account for the solvent effects, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used.

  • Calculations:

    • Geometry Optimization: To find the minimum energy structures of reactants, products, and transition states.

    • Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

    • Transition State Searching: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures.

    • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the desired reactants and products.

Quantitative Data from Analogous Systems

The following tables summarize representative quantitative data from computational studies on the hydrolysis and condensation of analogous trialkoxysilanes. These values provide an estimate of the energetics for this compound reactivity.

Table 1: Calculated Activation Energies (Ea) for Hydrolysis of Trialkoxysilanes

ReactionCatalystActivation Energy (kJ/mol)Computational MethodReference Analog
First Hydrolysis of TEOSAcid51 - 74DFT/B3LYP with PCMMethyltrimethoxysilane, Tetraethoxysilane[1]
First Hydrolysis of MethyltriethoxysilaneAlkaline20DFT (unspecified)3-cyanopropyl triethoxysilane[2]
First Hydrolysis of MethyltriethoxysilaneAcid58DFT (unspecified)3-cyanopropyl triethoxysilane[2]
Hydrolysis of MethyltriethoxysilaneAlkaline57.61Experimental/ArrheniusMethyltriethoxysilane[3]
Hydrolysis of TetraethoxysilaneAcid31.52Experimental/ArrheniusTetraethoxysilane[3]

Table 2: Calculated Reaction Enthalpies (ΔH) for Condensation of Silanols

ReactionCatalystReaction Enthalpy (ΔH) (kJ/mol)Computational MethodReference Analog
Dimerization of Si(OH)₄ (Water Condensation)None-10 to -20DFTSilicic Acid
Dimerization of Si(OH)₄ (Water Condensation)AcidVaries with pHNot SpecifiedGeneral Silanols
Dimerization of Si(OH)₄ (Water Condensation)BaseVaries with pHNot SpecifiedGeneral Silanols

Experimental Protocols

The computational results are often validated and complemented by experimental studies. The following are detailed methodologies for key experiments used to investigate silanol reactivity.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Studies

  • Objective: To monitor the kinetics of hydrolysis and condensation by quantifying the disappearance of reactants and the appearance of products over time.[4][5][6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²⁹Si nuclei.

  • Sample Preparation:

    • Prepare a stock solution of the silane precursor (e.g., this compound) in a suitable deuterated solvent (e.g., ethanol-d₆).

    • In a separate vial, prepare a solution of water and, if applicable, the catalyst (e.g., HCl or NH₄OH) in the same deuterated solvent.

    • To initiate the reaction, mix the silane solution with the water/catalyst solution directly in an NMR tube at a controlled temperature.

  • Data Acquisition:

    • Acquire a series of ¹H and ²⁹Si NMR spectra at regular time intervals.

    • For ¹H NMR, monitor the signals corresponding to the isopropoxy groups of the reactant and the isopropanol product.

    • For ²⁹Si NMR, monitor the signals corresponding to the starting silanol, hydrolyzed intermediates, and various condensed species (dimers, trimers, etc.).[4]

  • Data Analysis:

    • Integrate the relevant peaks in the spectra to determine the relative concentrations of each species at each time point.

    • Plot the concentration of reactants and products as a function of time.

    • Fit the kinetic data to appropriate rate laws to determine the reaction rate constants.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Evolution

  • Objective: To qualitatively and semi-quantitatively monitor the progress of the sol-gel reaction by observing changes in vibrational bands corresponding to different functional groups.[7][8][9]

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for in-situ measurements of liquid samples.

  • Sample Preparation:

    • The reaction mixture is prepared similarly to the NMR experiment.

    • For in-situ measurements, a drop of the reacting solution is placed on the ATR crystal.

    • For ex-situ measurements, aliquots of the reaction mixture are taken at different times, and films are cast on an IR-transparent substrate (e.g., a silicon wafer).

  • Data Acquisition:

    • Record FTIR spectra over a range of approximately 4000-400 cm⁻¹.

    • Monitor the decrease in the intensity of Si-O-C stretching vibrations (around 1100-1000 cm⁻¹) and the increase in the intensity of Si-O-Si stretching vibrations (around 1070 cm⁻¹ and a broader peak around 800 cm⁻¹) and Si-OH stretching vibrations (broad peak around 3400 cm⁻¹).

  • Data Analysis:

    • Analyze the changes in the peak positions and intensities to follow the hydrolysis of alkoxy groups and the formation of siloxane bonds.

    • Deconvolution of the Si-O-Si stretching band can provide information about the degree of network formation and the presence of cyclic species.[7]

Visualization of Reaction Pathways and Workflows

5.1. Acid-Catalyzed Hydrolysis and Condensation Pathway

AcidCatalyzedPathway Start This compound ((i-PrO)₃SiOH) Protonation Protonation of Isopropoxy Oxygen Start->Protonation + H₃O⁺ Hydrolysis_TS SN2 Transition State (Water Attack) Protonation->Hydrolysis_TS + H₂O Hydrolyzed_Product Hydrolyzed Silanol ((i-PrO)₂(OH)SiOH) Hydrolysis_TS->Hydrolyzed_Product - i-PrOH - H₃O⁺ Protonated_Silanol Protonation of Silanol Oxygen Hydrolyzed_Product->Protonated_Silanol + H₃O⁺ Condensation_TS Condensation Transition State Protonated_Silanol->Condensation_TS + (i-PrO)₃SiOH Dimer Dimer ((i-PrO)₃Si-O-Si(OH)(O-i-Pr)₂) Condensation_TS->Dimer - H₂O - H₃O⁺

Caption: Acid-catalyzed hydrolysis and condensation pathway for this compound.

5.2. Base-Catalyzed Hydrolysis and Condensation Pathway

BaseCatalyzedPathway Start This compound ((i-PrO)₃SiOH) Hydrolysis_TS SN2 Transition State (OH⁻ Attack) Start->Hydrolysis_TS + OH⁻ Hydrolyzed_Product Hydrolyzed Silanol ((i-PrO)₂(OH)SiOH) Hydrolysis_TS->Hydrolyzed_Product - i-PrO⁻ Deprotonation Deprotonation of Silanol Hydrolyzed_Product->Deprotonation + OH⁻ Silanolate Silanolate Anion ((i-PrO)₃SiO⁻) Deprotonation->Silanolate - H₂O Condensation_TS Condensation Transition State Silanolate->Condensation_TS + (i-PrO)₃SiOH Dimer Dimer ((i-PrO)₃Si-O-Si(OH)(O-i-Pr)₂) Condensation_TS->Dimer - OH⁻

Caption: Base-catalyzed hydrolysis and condensation pathway for this compound.

5.3. Experimental Workflow for Kinetic Analysis

ExperimentalWorkflow Prep Sample Preparation (Silane, Solvent, Water, Catalyst) Initiation Reaction Initiation (Mixing in NMR tube/ATR cell) Prep->Initiation Acquisition Time-Resolved Spectroscopic Data Acquisition (NMR/FTIR) Initiation->Acquisition Processing Data Processing (Integration/Peak Analysis) Acquisition->Processing Analysis Kinetic Analysis (Concentration vs. Time Plots) Processing->Analysis Results Determination of Rate Constants and Reaction Order Analysis->Results

Caption: General experimental workflow for the kinetic analysis of silanol reactivity.

Conclusion

While direct computational studies on this compound are limited, a wealth of information from analogous systems provides a solid foundation for understanding its reactivity. The combination of quantum chemical calculations and experimental techniques like NMR and FTIR spectroscopy offers a powerful approach to elucidating the complex hydrolysis and condensation reactions that underpin the sol-gel process. This guide provides the theoretical framework, representative data, and detailed experimental protocols to aid researchers in the rational design and control of silica-based materials for a variety of applications, including those in drug development. Future computational studies focusing specifically on this compound would be invaluable for refining our understanding of its unique reactivity profile.

References

An In-depth Technical Guide to Tris(isopropoxy)silanol (CAS Number: 27491-86-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Tris(isopropoxy)silanol, a versatile silane coupling agent with significant potential in biomedical research and drug development.

Core Properties

This compound, with the chemical formula C9H22O4Si, is a valuable precursor in the synthesis of silica-based materials and for the surface modification of various substrates.[1][] Its utility stems from the presence of both hydrolyzable isopropoxy groups and a reactive silanol group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource
CAS Number 27491-86-7[1]
Molecular Formula C9H22O4Si[1][]
Molecular Weight 222.35 g/mol [1][]
Boiling Point 58-62 °C at 1 Torr[3]
218.7 ± 23.0 °C at 760 mmHg (Predicted)[1]
Density 0.940 g/mL at 25 °C[1]
Refractive Index 1.426 (Predicted)[1]
Flash Point 86.1 ± 22.6 °C (Predicted)[1]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C (Predicted)[1]
pKa 13.17 ± 0.53 (Predicted)[3]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a distinct, sharp band around 3690 cm⁻¹ corresponding to the free Si-OH stretching vibration.[4] A broad band in the 950-810 cm⁻¹ range, also characteristic of the Si-OH group, is anticipated.[4] The presence of isopropoxy groups would be indicated by strong bands in the 1110-1000 cm⁻¹ region (Si-O-C stretching).[4] The Si-O-Si asymmetric stretching vibration, which appears upon condensation, is typically observed between 1200 and 1000 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would likely show a multiplet for the methine protons (-OCH) of the isopropoxy groups and a doublet for the methyl protons (-CH₃). The chemical shift for the silanol proton (Si-OH) can vary depending on the solvent and concentration.

    • ¹³C NMR: Resonances for the methine and methyl carbons of the isopropoxy groups are expected.

    • ²⁹Si NMR: The 2⁹Si NMR chemical shift provides information on the degree of condensation of the silicon atom. For a non-condensed trisubstituted silanol like this compound, the signal would fall into the T⁰ region. Upon condensation, signals corresponding to T¹, T², and T³ species would appear at different chemical shifts, typically between -50 and -70 ppm.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach involves the controlled hydrolysis of a suitable tetraalkoxysilane precursor, such as tetraisopropyl orthosilicate.

Experimental Protocol: Controlled Hydrolysis of Tetraisopropyl Orthosilicate

This protocol outlines a general method for the synthesis of this compound.

Materials:

  • Tetraisopropyl orthosilicate

  • Deionized water

  • Anhydrous isopropanol (as solvent)

  • Acid or base catalyst (e.g., HCl or NH₄OH)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tetraisopropyl orthosilicate in anhydrous isopropanol.

  • In a separate vessel, prepare a solution of deionized water in isopropanol. The molar ratio of water to the silicon precursor is critical and should be carefully controlled to favor the formation of the monosilanol. A substoichiometric amount of water is typically used.

  • Slowly add the water/isopropanol solution to the stirred solution of tetraisopropyl orthosilicate.

  • Introduce a catalytic amount of either an acid or a base to control the rate of hydrolysis and condensation.

  • The reaction is typically carried out at room temperature or slightly elevated temperatures. Monitor the progress of the reaction using techniques like gas chromatography (GC) or NMR spectroscopy.

  • Once the desired level of conversion to this compound is achieved, neutralize the catalyst if necessary.

Purification:

  • The resulting product mixture can be purified by fractional distillation under reduced pressure to isolate this compound from unreacted starting material, solvent, and condensation byproducts.

Chemical Reactivity and Applications in Drug Development

This compound does not have a known direct biological activity or involvement in cellular signaling pathways. Its significance in the biomedical and pharmaceutical fields lies in its role as a versatile chemical precursor and surface-modifying agent.

Hydrolysis and Condensation: The Sol-Gel Process

The fundamental reactivity of this compound involves the hydrolysis of its isopropoxy groups to form additional silanol groups, followed by condensation to form siloxane (Si-O-Si) bonds. This is the basis of the sol-gel process for producing silica-based materials.

Surface_Modification cluster_0 Silanization Process cluster_1 Drug Conjugation A Substrate with -OH groups (e.g., Titanium, Glass) C Hydrolysis & Condensation A->C B This compound B->C D Silanized Surface Substrate-O-Si-(OiPr)₂OH C->D F Coupling Reaction D->F E Drug Molecule with reactive group E->F G Drug-Conjugated Surface F->G

References

Molecular structure and weight of Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropoxy)silanol, a key organosilicate compound, plays a pivotal role as a precursor in the synthesis of advanced silica-based materials. Its unique molecular structure, featuring three isopropoxy groups and a reactive silanol group, makes it an ideal candidate for sol-gel processes, surface functionalization of biomedical implants, and the development of controlled drug delivery systems. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in the pharmaceutical and biomedical fields.

Molecular Structure and Properties

This compound possesses a central silicon atom bonded to three isopropoxy groups (-OCH(CH₃)₂) and one hydroxyl group (-OH). This structure imparts both hydrolytic reactivity, due to the isopropoxy groups, and condensation capability, via the silanol group.

Table 1: Molecular and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₂O₄Si[1][2][]
Molecular Weight 222.35 g/mol [1][]
Appearance Colorless liquid (predicted)
Density 0.940 g/mL at 25 °C[1]
Boiling Point 58-62 °C at 1 Torr[2]
CAS Number 27491-86-7[1][2]
SMILES CC(C)O--INVALID-LINK--(OC(C)C)OC(C)C[]
InChI InChI=1S/C9H22O4Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-10H,1-6H3[]

Experimental Protocols

Synthesis of this compound via Hydrolysis of Tetraisopropoxysilane

A common route for the synthesis of this compound involves the controlled hydrolysis of a suitable silicon alkoxide precursor, such as tetraisopropoxysilane. The reaction stoichiometry is critical to favor the formation of the desired monosubstituted silanol.

Materials:

  • Tetraisopropoxysilane (TIPS)

  • Deionized water

  • Isopropanol (as solvent)

  • Hydrochloric acid (HCl) (as catalyst)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tetraisopropoxysilane in isopropanol.

  • In a separate beaker, prepare a solution of deionized water in isopropanol with a catalytic amount of hydrochloric acid.

  • Slowly add the water/isopropanol/HCl solution to the tetraisopropoxysilane solution under vigorous stirring at room temperature. The molar ratio of water to tetraisopropoxysilane should be carefully controlled to be less than 1:1 to favor the formation of the monosubstituted silanol.

  • Allow the reaction to proceed for several hours at room temperature. The progress of the hydrolysis can be monitored by techniques such as gas chromatography (GC) or infrared (IR) spectroscopy.

  • Once the reaction is complete, neutralize the catalyst with a suitable base, such as sodium bicarbonate.

  • Dry the reaction mixture over anhydrous sodium sulfate and filter to remove the drying agent.

  • Remove the isopropanol solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization Techniques

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy groups (a septet for the CH proton and a doublet for the CH₃ protons) and a broad singlet for the silanol (-OH) proton. The integration of these signals can confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methine and methyl carbons of the isopropoxy groups.

  • ²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool to analyze the silicon environment. A single resonance in the appropriate chemical shift range would confirm the presence of the desired Si(OR)₃(OH) species.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the silanol group.[4]

  • Strong bands in the 1000-1100 cm⁻¹ region due to the Si-O-C stretching vibrations.[5]

  • Bands around 2850-2980 cm⁻¹ attributed to the C-H stretching of the isopropoxy groups.

  • A band in the 800-950 cm⁻¹ range associated with the Si-O stretching vibration.[5]

2.2.3. Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 222 or 223, respectively. Characteristic fragment ions would result from the loss of isopropoxy groups and the silanol group.

Applications in Drug Development and Biomedical Science

The unique chemical properties of this compound make it a valuable building block in the development of advanced materials for pharmaceutical and biomedical applications.

Precursor for Sol-Gel Synthesis of Silica Nanoparticles for Drug Delivery

This compound is an excellent precursor for the sol-gel synthesis of silica nanoparticles (SNPs).[6] The sol-gel process involves the hydrolysis and condensation of the precursor to form a porous silica network. The presence of the silanol group allows for controlled polymerization, leading to the formation of monodisperse nanoparticles with tunable size and porosity. These SNPs can be loaded with therapeutic agents for controlled and targeted drug delivery.[7][8] The silanol groups on the surface of the resulting silica nanoparticles provide active sites for further functionalization with targeting ligands or polymers to enhance biocompatibility and circulation time.[7][9]

Sol_Gel_Process Precursor This compound Hydrolysis Hydrolysis Precursor->Hydrolysis + H₂O Condensation Condensation Hydrolysis->Condensation - H₂O, - ROH Sol Sol Formation Condensation->Sol Gelation Gelation Sol->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying SilicaNP Silica Nanoparticles Drying->SilicaNP

Caption: Sol-gel synthesis of silica nanoparticles from this compound.

Surface Functionalization of Biomedical Implants

The surface properties of biomedical implants, such as those made of titanium, are crucial for their successful integration with surrounding tissues (osseointegration).[10] this compound can be used to functionalize the surface of these implants, creating a silica-based layer with reactive silanol groups.[10] This modification can improve the implant's biocompatibility, promote cell adhesion and proliferation, and enhance the bonding between the implant and bone tissue.[11] The surface silanol groups can also serve as anchor points for the covalent attachment of bioactive molecules, such as growth factors or peptides, to further promote tissue regeneration.

Surface_Functionalization Implant Titanium Implant Surface (-OH groups) Silanization Silanization with This compound Implant->Silanization FunctionalizedImplant Functionalized Implant Surface (-Si(OPr)₂(OH)) Silanization->FunctionalizedImplant BioactiveMolecule Bioactive Molecule (e.g., Growth Factor) FunctionalizedImplant->BioactiveMolecule Covalent Attachment FinalImplant Biofunctionalized Implant Enhanced Osseointegration BioactiveMolecule->FinalImplant

Caption: Surface functionalization of a titanium implant using this compound.

Role in Controlled Release Formulations

The ability of this compound to form a well-defined silica matrix through the sol-gel process allows for its use in creating controlled release drug formulations.[8] By entrapping drug molecules within the silica network during its formation, the release rate of the drug can be precisely controlled by modulating the porosity and degradation rate of the silica matrix. This approach is particularly beneficial for delivering drugs over an extended period, improving patient compliance and therapeutic efficacy.

Conclusion

This compound is a versatile and valuable compound for researchers and scientists in the fields of materials science, drug development, and biomedical engineering. Its well-defined molecular structure and predictable reactivity make it an essential precursor for the synthesis of advanced silica-based materials with a wide range of applications. The detailed protocols and data presented in this guide provide a solid foundation for the successful utilization of this compound in innovative research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Silica Nanoparticles Using Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are versatile nanomaterials with significant potential in various biomedical and pharmaceutical applications, including drug delivery, bioimaging, and diagnostics.[1] Their utility stems from a unique combination of properties such as high surface area, tunable pore size, excellent biocompatibility, and the ease of surface functionalization.[2] The synthesis of SNPs is most commonly achieved through the sol-gel process, a method that involves the hydrolysis and condensation of silicon alkoxide precursors.[3] While tetraethyl orthosilicate (TEOS) is the most extensively studied precursor, alternative silanes offer the potential to tailor the properties of the resulting nanoparticles.

This document provides detailed application notes and protocols for the synthesis of silica nanoparticles using tris(isopropoxy)silanol as the silicon precursor. This compound offers a unique combination of hydrolyzable isopropoxy groups and a reactive silanol group, which can influence the kinetics of nanoparticle formation and the final particle characteristics. These protocols are intended to serve as a foundational guide for researchers and professionals in drug development who are exploring novel formulations and delivery systems based on silica nanotechnology.

Reaction Mechanism: The Sol-Gel Process

The synthesis of silica nanoparticles from this compound follows a two-step sol-gel mechanism: hydrolysis and condensation.

  • Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the this compound molecule react with water, leading to the formation of silanol groups (Si-OH) and isopropanol as a byproduct. This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups then undergo condensation reactions with other silanol groups (alcohol condensation) or with remaining isopropoxy groups (alkoxy condensation) to form siloxane bridges (Si-O-Si). This process results in the growth of a three-dimensional silica network, which eventually forms discrete nanoparticles.

The overall reaction can be visualized as the transformation of a solution of the precursor (sol) into a solid network of silica (gel).

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of silica nanoparticles using this compound. The following protocol is a modified Stöber method, adapted for the specific precursor.

Materials
  • This compound (C₉H₂₂O₄Si)

  • Ethanol (Absolute, ≥99.8%)

  • Ammonium hydroxide solution (28-30% NH₃ in H₂O)

  • Deionized water (DI water)

  • Magnetic stirrer and stir bars

  • Round-bottom flasks or glass beakers

  • Pipettes and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Transmission Electron Microscope (TEM) for characterization

  • Dynamic Light Scattering (DLS) instrument for size distribution analysis

Protocol 1: Synthesis of ~50 nm Silica Nanoparticles

This protocol is designed to produce silica nanoparticles with an approximate diameter of 50 nm.

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of 80 mL of ethanol and 10 mL of DI water.

  • Catalyst Addition: Add 5.0 mL of ammonium hydroxide solution to the ethanol-water mixture. Stir the solution vigorously at room temperature (25°C) for 15 minutes.

  • Precursor Addition: Rapidly add 2.0 mL of this compound to the stirring solution.

  • Reaction: Allow the reaction to proceed for 12 hours with continuous stirring. The solution will become turbid as the silica nanoparticles form and precipitate.

  • Purification: After 12 hours, collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in 50 mL of ethanol. Sonicate for 5 minutes to ensure complete dispersion. Repeat the centrifugation and washing steps two more times with ethanol and once with DI water to remove any unreacted precursors and catalyst.

  • Storage: Resuspend the final washed silica nanoparticles in DI water or ethanol for storage and further characterization.

Protocol 2: Synthesis of ~100 nm Silica Nanoparticles

To achieve a larger particle size, the concentration of the precursor is increased.

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of 80 mL of ethanol and 10 mL of DI water.

  • Catalyst Addition: Add 5.0 mL of ammonium hydroxide solution to the ethanol-water mixture. Stir the solution vigorously at room temperature (25°C) for 15 minutes.

  • Precursor Addition: Rapidly add 4.0 mL of this compound to the stirring solution.

  • Reaction: Let the reaction proceed for 12 hours with continuous stirring.

  • Purification and Washing: Follow steps 5-7 from Protocol 1 to purify and store the nanoparticles.

Characterization of Silica Nanoparticles

Following synthesis, it is crucial to characterize the nanoparticles to determine their size, morphology, and surface properties.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and monodispersity.

  • Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and provides insight into their stability in suspension.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can confirm the formation of the silica network by identifying the characteristic Si-O-Si stretching and bending vibrations. It can also be used to detect the presence of residual organic groups.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis protocols described above. These values are based on typical results from Stöber-type syntheses and may require experimental optimization for this compound.

ParameterProtocol 1 (~50 nm)Protocol 2 (~100 nm)
Precursor Volume 2.0 mL4.0 mL
Ethanol Volume 80 mL80 mL
Water Volume 10 mL10 mL
Ammonia Volume 5.0 mL5.0 mL
Reaction Time 12 hours12 hours
Reaction Temperature 25°C25°C
Expected Yield ~0.5 g~1.0 g

Table 1: Experimental Parameters

CharacteristicProtocol 1Protocol 2
Average Diameter (TEM) ~50 nm~100 nm
Hydrodynamic Diameter (DLS) ~55 nm~110 nm
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (pH 7) -30 to -50 mV-30 to -50 mV
Surface Area (BET) ~200-300 m²/g~150-250 m²/g

Table 2: Nanoparticle Characteristics

Visualizations

Signaling Pathway for Drug Delivery Application

Silica nanoparticles can be functionalized for targeted drug delivery. The diagram below illustrates a conceptual signaling pathway for a drug-loaded silica nanoparticle targeting a cancer cell.

G cluster_0 Cellular Environment cluster_1 Intracellular Environment Drug-Loaded SNP Drug-Loaded SNP Targeting Ligand Targeting Ligand Drug-Loaded SNP->Targeting Ligand Functionalization Cancer Cell Receptor Cancer Cell Receptor Targeting Ligand->Cancer Cell Receptor Binding Cancer Cell Cancer Cell Cancer Cell Receptor->Cancer Cell Internalization (Endocytosis) Endosome Endosome Drug Release Drug Release Endosome->Drug Release Endosomal Escape / pH Trigger Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Targeted drug delivery pathway using functionalized silica nanoparticles.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of silica nanoparticles.

G Start Mixing Mix Ethanol, Water, Ammonia Start->Mixing Precursor Addition Add this compound Mixing->Precursor Addition Reaction Stir for 12h Precursor Addition->Reaction Centrifugation Centrifuge & Collect Reaction->Centrifugation Washing Wash with Ethanol & Water Centrifugation->Washing Characterization TEM, DLS, Zeta Potential Washing->Characterization End Characterization->End

Caption: Workflow for silica nanoparticle synthesis and characterization.

Logical Relationship of Synthesis Parameters

The size of the synthesized silica nanoparticles is influenced by several key reaction parameters. This diagram illustrates the logical relationships.

G Precursor_Concentration [this compound] Particle_Size Nanoparticle Size Precursor_Concentration->Particle_Size Increases Water_Concentration [H2O] Water_Concentration->Particle_Size Decreases Catalyst_Concentration [NH4OH] Catalyst_Concentration->Particle_Size Increases Temperature Temperature Temperature->Particle_Size Decreases

Caption: Influence of reaction parameters on silica nanoparticle size.

Conclusion and Future Directions

The protocols provided herein offer a starting point for the synthesis of silica nanoparticles using the alternative precursor, this compound. The ability to control nanoparticle size by adjusting reaction parameters opens up possibilities for tailoring these materials for specific drug delivery applications. Further research should focus on a detailed investigation of the reaction kinetics and the influence of the unique silanol group of the precursor on the surface chemistry and functionalization potential of the resulting nanoparticles. Optimization of these protocols will be essential for producing highly monodisperse and stable silica nanoparticles for advanced pharmaceutical development.

References

Application Notes and Protocols for Sol-gel Synthesis of Mesoporous Silica

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area, tunable pore size, and a high degree of biocompatibility, making them ideal candidates for a wide range of applications, including drug delivery, catalysis, and separation.[1][2] The sol-gel process is a versatile and widely used method for synthesizing MSNs, offering control over particle size, morphology, and porosity.[3][4] This document provides detailed application notes and protocols for the synthesis of mesoporous silica via the sol-gel method.

Note on Precursor Selection: While the request specified the use of tris(isopropoxy)silanol, a comprehensive literature search did not yield specific, reproducible protocols for its use in the synthesis of mesoporous silica. Therefore, the following protocols are based on the well-established and extensively documented precursor, tetraethyl orthosilicate (TEOS) . Researchers wishing to explore the use of this compound may use these protocols as a starting point, with the understanding that optimization of reaction parameters will be necessary.

Principle of Sol-Gel Synthesis

The sol-gel process involves the hydrolysis and condensation of silica precursors in a liquid phase to form a "sol" (a colloidal suspension of solid particles). Further condensation leads to a three-dimensional network, resulting in a "gel." The general reactions for TEOS are as follows:

  • Hydrolysis: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

  • Condensation (Water elimination): Si(OH)₄ + (HO)₄Si → (HO)₃Si-O-Si(OH)₃ + H₂O

  • Condensation (Alcohol elimination): Si(OH)₄ + (C₂H₅O)₄Si → (HO)₃Si-O-Si(OC₂H₅)₃ + C₂H₅OH

These reactions are typically catalyzed by an acid or a base. The choice of catalyst, solvent, temperature, and the presence of a structure-directing agent (surfactant) are critical in controlling the final properties of the mesoporous silica.

Experimental Protocols

Protocol 1: Synthesis of MCM-41 Type Mesoporous Silica

This protocol describes the synthesis of MCM-41, a well-ordered hexagonal mesoporous silica, using a cationic surfactant, cetyltrimethylammonium bromide (CTAB), as a template.[5]

Materials:

  • Tetraethyl orthosilicate (TEOS) (98%)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Centrifuge

  • Drying oven

  • Calcination furnace

Procedure:

  • Surfactant Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water in a round-bottom flask. Add 3.5 mL of 2 M NaOH solution to the CTAB solution.

  • Heating and Stirring: Heat the mixture to 80°C with vigorous stirring to ensure complete dissolution of the surfactant and to achieve a homogeneous solution.

  • Addition of Silica Precursor: While maintaining the temperature and stirring, add 5.0 mL of TEOS dropwise to the surfactant solution.

  • Gelation: A white precipitate will form upon the addition of TEOS. Continue stirring the mixture at 80°C for 2 hours to allow for the hydrolysis and condensation reactions to proceed and for the silica-surfactant composite to form.

  • Product Recovery: Cool the mixture to room temperature. Collect the solid product by filtration or centrifugation.

  • Washing: Wash the product thoroughly with deionized water and ethanol to remove any unreacted reagents.

  • Drying: Dry the product in an oven at 100°C overnight.

  • Calcination (Template Removal): To create the mesoporous structure, the surfactant template must be removed. Calcine the dried powder in a furnace by heating from room temperature to 550°C at a rate of 1°C/min and holding at 550°C for 6 hours in air.

Characterization of Synthesized Mesoporous Silica

The successful synthesis of mesoporous silica can be confirmed through various characterization techniques:

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and ordered pore structure.

  • Nitrogen Adsorption-Desorption Analysis (BET and BJH): To determine the specific surface area, pore volume, and pore size distribution.

  • X-ray Diffraction (XRD): To confirm the ordered mesoporous structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of silanol groups (Si-OH) and the removal of the organic template.

Data Presentation

The following table summarizes typical quantitative data obtained for MCM-41 type mesoporous silica synthesized using the protocol described above.

ParameterTypical Value
BET Surface Area 900 - 1100 m²/g
BJH Pore Volume 0.8 - 1.2 cm³/g
BJH Pore Diameter 2 - 4 nm
Particle Size (TEM) 100 - 200 nm

Visualizations

Experimental Workflow for Sol-Gel Synthesis of Mesoporous Silica

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product Recovery & Purification cluster_3 Post-Processing A Dissolve CTAB in H2O B Add NaOH Solution A->B C Heat to 80°C B->C D Add TEOS Dropwise C->D E Stir for 2 hours at 80°C D->E F Cool to Room Temperature E->F G Filter/Centrifuge F->G H Wash with H2O and Ethanol G->H I Dry at 100°C H->I J Calcine at 550°C I->J

Caption: Experimental workflow for the sol-gel synthesis of MCM-41.

Signaling Pathway of Sol-Gel Process

G A Si(OR)4 (TEOS) B Si(OR)3(OH) + ROH A->B Hydrolysis C Si(OH)4 + 4ROH B->C Further Hydrolysis D [-Si(OH)2-O-]n Siloxane Network (Gel) B->D Condensation C->D Condensation

Caption: Key chemical transformations in the sol-gel process.

References

Application Notes and Protocols for Surface Modification of Substrates with Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the surface modification of various substrates using Tris(isopropoxy)silanol. While specific literature on this compound is limited, this guide is based on established principles and protocols for trialkoxysilanes, which share a similar reaction mechanism. The protocols outlined herein are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals to functionalize surfaces for a variety of applications, including the immobilization of biomolecules, alteration of surface wettability, and improvement of biocompatibility.

Introduction to Silanization with this compound

Surface modification is a critical process in numerous scientific and technological fields, including drug development, diagnostics, and materials science. Silanization is a widely employed technique to form stable, covalent bonds between inorganic substrates (such as glass, silicon, and metal oxides) and organic molecules. This process typically involves the use of organosilanes, which possess both a silicon-based headgroup capable of reacting with surface hydroxyls and a functional organic tail.

This compound [Si(OCH(CH₃)₂)₃OH] is a member of the trialkoxysilane family. The isopropoxy groups are susceptible to hydrolysis, forming reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of a substrate, forming a stable siloxane bond (Si-O-Substrate). The lone silanol group on the this compound molecule can also participate in condensation reactions, potentially leading to the formation of a cross-linked siloxane network on the surface. This modification can impart new functionalities to the substrate, depending on the nature of the silane's organic component (in this case, the silanol group itself can provide hydrophilicity) or any subsequent modifications.

Key Applications in Research and Drug Development:

  • Biomolecule Immobilization: Creation of reactive surfaces for the covalent attachment of proteins, antibodies, enzymes, and nucleic acids for applications in biosensors, microarrays, and targeted drug delivery systems.

  • Controlled Wettability: Tailoring the surface properties to be either hydrophilic or hydrophobic, which is crucial for controlling cell adhesion, protein adsorption, and fluidic behavior in microfluidic devices.

  • Improved Biocompatibility: Passivating surfaces to reduce non-specific protein binding and improve the biocompatibility of implants and medical devices.

  • Chromatography: Modifying the stationary phase in chromatography columns to achieve specific separation properties.

Reaction Mechanism and Experimental Workflow

The surface modification process with this compound, like other trialkoxysilanes, generally proceeds in two main steps: hydrolysis and condensation.

  • Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the silane react with water molecules to form reactive silanol groups (-OH) and isopropanol as a byproduct.

  • Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Substrate) and releasing water. Intermolecular condensation between adjacent silane molecules can also occur, leading to the formation of a cross-linked network.

The overall workflow for surface modification is a multi-step process that requires careful attention to cleanliness and reaction conditions to ensure a uniform and stable coating.

G cluster_0 Experimental Workflow A Substrate Cleaning & Hydroxylation B Silanization Solution Preparation A->B C Surface Silanization B->C D Rinsing C->D E Curing D->E F Characterization E->F

Caption: General experimental workflow for substrate silanization.

Detailed Experimental Protocols

The following protocols are generalized for the surface modification of glass and silicon substrates. Optimization of reaction times, concentrations, and curing conditions may be necessary for specific substrates and applications.

Protocol 1: Surface Modification of Glass Slides

Materials:

  • Glass microscope slides

  • This compound

  • Anhydrous toluene or ethanol (solvent)

  • Nitric acid (5M) or Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED )

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

  • Oven

Procedure:

  • Cleaning and Hydroxylation:

    • Clean the glass slides by sonicating in a detergent solution for 15 minutes, followed by thorough rinsing with DI water.

    • Immerse the slides in 5M nitric acid overnight or in freshly prepared Piranha solution for 30-60 minutes at room temperature.[1] (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides extensively with DI water to remove any residual acid.

    • To ensure a high density of surface hydroxyl groups, hydrate the surface by immersing the slides in boiling DI water for 1-2 hours.[1]

    • Dry the slides under a stream of nitrogen gas and use immediately.

  • Silanization Solution Preparation:

    • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry glass container. The use of anhydrous solvents is crucial to prevent premature hydrolysis and polymerization of the silane in solution.

  • Surface Silanization:

    • Immerse the cleaned and dried glass slides in the silanization solution for 1-2 hours at room temperature under a dry atmosphere (e.g., in a desiccator or under a nitrogen blanket). Gentle agitation can improve the uniformity of the coating.

  • Rinsing:

    • Remove the slides from the silanization solution and rinse them sequentially with fresh anhydrous toluene (or ethanol) to remove any physisorbed silane molecules.[1]

    • Follow with a final rinse in ethanol and DI water.

  • Curing:

    • Cure the silanized slides in an oven at 80-120°C for 1-4 hours.[1] This step promotes the formation of covalent bonds between the silane and the substrate and cross-linking within the silane layer.

  • Storage:

    • Store the modified slides in a clean, dry environment.

Protocol 2: Surface Modification of Silicon Wafers

The protocol for silicon wafers is similar to that for glass slides, with minor modifications to the cleaning procedure.

Materials:

  • Silicon wafers

  • This compound

  • Anhydrous toluene or isopropanol (solvent)

  • Acetone

  • Isopropanol

  • Deionized (DI) water

  • Piranha solution or RCA-1 clean (5:1:1 DI water: 27% NH₄OH: 30% H₂O₂)

  • Nitrogen gas

  • Oven

Procedure:

  • Cleaning and Hydroxylation:

    • Clean the silicon wafers by sonicating in acetone for 10 minutes, followed by isopropanol for 10 minutes, and then rinse thoroughly with DI water.

    • Perform a Piranha clean (as described in Protocol 1) or an RCA-1 clean by immersing the wafers in the solution at 75-80°C for 10-15 minutes.

    • Rinse the wafers extensively with DI water.

    • Dry the wafers under a stream of nitrogen gas.

  • Silanization, Rinsing, and Curing:

    • Follow steps 2-5 from Protocol 1, using anhydrous toluene or isopropanol as the solvent for the silanization solution.

Characterization of Modified Surfaces

The success of the surface modification should be verified using appropriate characterization techniques.

Table 1: Common Characterization Techniques for Silanized Surfaces

Technique Information Obtained Typical Expected Results for Hydrophilic Silanization
Contact Angle Goniometry Surface wettability (hydrophilicity/hydrophobicity)Decrease in water contact angle compared to the unmodified substrate.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surfacePresence of Si 2p, O 1s, and C 1s peaks corresponding to the silane layer.
Atomic Force Microscopy (AFM) Surface topography and roughnessChanges in surface morphology and roughness after silanization.
Ellipsometry Thickness of the deposited silane layerMeasurement of a uniform film thickness in the nanometer range.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific chemical bondsAppearance of Si-O-Si and Si-OH vibrational bands.

Table 2: Example Quantitative Data for Silanized Surfaces (Hypothetical for this compound)

This table presents hypothetical data to illustrate the expected changes upon successful surface modification with a hydrophilic silane like this compound. Actual values will vary depending on the substrate and process conditions.

Substrate Surface Treatment Water Contact Angle (°) Film Thickness (nm)
Glass SlideUnmodified35 ± 3N/A
Glass SlideThis compound15 ± 22 - 5
Silicon WaferUnmodified45 ± 4N/A
Silicon WaferThis compound20 ± 32 - 5

Signaling Pathways and Logical Relationships

The chemical transformations involved in the silanization process can be visualized to better understand the reaction pathway.

G cluster_0 Silanization Reaction Pathway A This compound Si(OR)₃OH B Hydrolysis (+ H₂O) A->B C Reactive Silanetriol Si(OH)₄ B->C E Condensation (- H₂O) C->E D Substrate Surface (Substrate-OH) D->E F Covalent Attachment (Substrate-O-Si(OH)₃) E->F G Cross-linking (- H₂O) F->G H Stable Siloxane Layer (Substrate-O-Si-O-Si) G->H

Caption: Chemical pathway of silanization on a hydroxylated surface.

Troubleshooting

Problem: High water contact angle after modification (poor hydrophilicity).

  • Possible Causes: Incomplete cleaning of the substrate, use of non-anhydrous solvent, insufficient hydrolysis of the silane, or incomplete reaction.

  • Solutions: Ensure rigorous cleaning and hydroxylation of the substrate. Use fresh, high-purity anhydrous solvents. Increase the reaction time or slightly increase the water content in the silanization solution (though this risks premature polymerization).

Problem: Inconsistent or patchy coating.

  • Possible Causes: Uneven cleaning, aggregation of the silane in solution, or insufficient rinsing.

  • Solutions: Improve the cleaning procedure to ensure uniformity. Prepare the silanization solution immediately before use and consider sonication to ensure it is well-dissolved. Ensure thorough rinsing to remove any loosely bound silane.

Problem: Poor stability of the coating.

  • Possible Causes: Incomplete curing, insufficient covalent bonding.

  • Solutions: Increase the curing time or temperature (within the substrate's tolerance). Ensure the substrate surface is properly hydroxylated to maximize the number of binding sites.

Safety Precautions

  • Always work in a well-ventilated area, preferably in a fume hood, especially when handling volatile organic solvents and corrosive cleaning solutions.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Piranha solution is extremely hazardous. Handle with extreme caution and follow established safety protocols for its preparation, use, and disposal.

  • Silanes can be moisture-sensitive and may be irritating to the skin and respiratory tract. Avoid inhalation and direct contact.

Disclaimer: These protocols are intended as a general guide. Users should adapt them as necessary for their specific applications and materials. It is the user's responsibility to ensure that all safety precautions are followed.

References

Application Notes and Protocols: Tris(isopropoxy)silanol as a Coupling Agent in Polymer Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tris(isopropoxy)silanol and related trialkoxysilanes as coupling agents to enhance the interfacial adhesion between inorganic fillers or reinforcements and polymer matrices in composite materials. The protocols and data presented are based on established methodologies for similar silane coupling agents, providing a strong foundation for researchers developing novel polymer composites.

Introduction to Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between an inorganic substrate (e.g., glass fibers, silica, metal oxides) and an organic polymer matrix.[1][2] This interfacial bonding is crucial for transferring stress from the flexible polymer matrix to the rigid reinforcement, thereby improving the overall mechanical and physical properties of the composite material.[3][4]

The general structure of a functional alkoxysilane coupling agent is R-Si(OR')₃, where R is an organofunctional group that is compatible with the polymer matrix, and OR' is a hydrolyzable alkoxy group. In the case of the precursor to this compound, the alkoxy groups are isopropoxy groups.

Mechanism of Action

The effectiveness of this compound as a coupling agent stems from its ability to form a durable, covalent link between the inorganic and organic phases. This process occurs in a series of steps:

  • Hydrolysis: The isopropoxy groups of the parent triisopropoxysilane undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH), yielding this compound as an intermediate, which then further hydrolyzes.[5]

  • Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers or reinforcements, forming stable covalent Si-O-Inorganic bonds.[6] They can also self-condense to form a polysiloxane network at the interface.

  • Interfacial Bonding: The organofunctional group of the silane interacts with the polymer matrix. This interaction can be a covalent bond, an interpenetrating polymer network, or strong van der Waals forces, depending on the nature of the organofunctional group and the polymer.

Figure 1: Mechanism of a trialkoxysilane coupling agent.

Experimental Protocols

The following protocols are generalized for the application of a triisopropoxysilane coupling agent to an inorganic surface for subsequent bonding with a polymer matrix.

Preparation of Silane Solution

A common method for applying the silane is from a dilute solution.

Materials:

  • Triisopropoxysilane (e.g., vinyltriisopropoxysilane)

  • Solvent (e.g., 95% 2-propanol or 90% acetone)

  • Deionized water

  • pH adjustment acid (e.g., acetic acid)

Protocol:

  • Prepare a 95% alcohol/5% deionized water solution.

  • Adjust the pH of the solution to between 4.5 and 5.5 with a suitable acid.

  • Slowly add the triisopropoxysilane to the solution with gentle stirring to achieve a final concentration of 0.5-2% by weight.[6][7]

  • Continue stirring the solution for approximately 30-60 minutes to allow for hydrolysis to occur.[2]

Surface Treatment of Inorganic Substrate

Materials:

  • Inorganic substrate (e.g., titanium plates, glass slides, silica filler)

  • Prepared silane solution

  • Cleaning agents (e.g., acetone, isopropanol)

  • Oven

Protocol:

  • Thoroughly clean the inorganic substrate by sonicating in acetone and then isopropanol to remove any organic contaminants.

  • Dry the substrate completely.

  • Apply the prepared silane solution to the clean, dry surface of the substrate. This can be done by dipping, spraying, or wiping.

  • Allow the silane solution to react with the surface for a controlled period (e.g., 2-5 minutes).

  • The treated substrate can be either air-dried at room temperature or heat-cured (e.g., 1 hour at 110°C) to promote the condensation reaction and remove volatile byproducts.[6][7]

G Experimental Workflow for Surface Treatment A Prepare Silane Solution (0.5-2 wt% in solvent) C Apply Silane Solution to Substrate (dip, spray, or wipe) A->C B Clean Inorganic Substrate (e.g., sonicate in acetone) B->C D Allow Reaction Time (2-5 minutes) C->D E Drying/Curing D->E F Air Dry (Room Temperature) E->F Option 1 G Heat Cure (e.g., 110°C for 1h) E->G Option 2 H Treated Substrate Ready for Polymer Composite Fabrication F->H G->H

Figure 2: Experimental workflow for substrate surface treatment.

Polymer Composite Fabrication

Materials:

  • Silane-treated inorganic substrate/filler

  • Polymer resin (e.g., epoxy, polyester, dental composite resin)

  • Curing agent/initiator

Protocol:

  • Incorporate the silane-treated filler into the polymer resin using a suitable mixing technique (e.g., mechanical stirring, three-roll mill). For treated substrates, apply the polymer resin directly to the treated surface.

  • Add the curing agent or initiator as per the manufacturer's instructions.

  • Degas the mixture if necessary to remove entrapped air bubbles.

  • Cure the composite according to the recommended cycle for the specific polymer system (e.g., light-curing, thermal curing).[6][7]

Data Presentation

The following table summarizes the effect of a vinyltriisopropoxysilane-containing coupling agent on the shear bond strength of a composite resin to a titanium metal surface.[6][7] This data illustrates the significant improvement in adhesion that can be achieved with silane treatment.

Silane TreatmentSolventCuring ConditionShear Bond Strength (MPa)Standard Deviation (MPa)
None (Control)N/AN/A4.82.1
γ-methacryloxypropyltrimethoxysilane (Control)2-PropanolRoom Temperature20.412.2
Mixture of γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane 2-Propanol Room Temperature 11.3 3.6
tris(3-trimethoxysilylpropyl)isocyanurate2-PropanolRoom Temperature10.78.0

Data extracted from Matinlinna et al. (2007).[6][7]

Safety and Handling

Silane coupling agents should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[1] They are sensitive to moisture and should be stored in tightly sealed containers in a cool, dark place.[1]

Conclusion

This compound, as the hydrolysis product of triisopropoxysilanes, plays a critical role in the formation of a robust interface in polymer composites. The proper application of these coupling agents, following established protocols, can lead to significant improvements in the mechanical properties and durability of the final composite material. The data presented demonstrates the effectiveness of silane treatment in enhancing interfacial adhesion. Researchers can adapt the provided protocols to their specific polymer-filler systems to optimize composite performance.

References

Application Notes and Protocols for Controlled Hydrolysis of Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropoxy)silanol is a trialkoxysilane that serves as a precursor for the formation of silica-based materials and surface modifications. The controlled hydrolysis of its isopropoxy groups to silanol (Si-OH) groups is a critical initial step in processes such as the synthesis of nanoparticles, the formation of silica networks, and the surface functionalization of substrates. The reactivity of the resulting silanol groups allows for subsequent condensation reactions, forming stable siloxane (Si-O-Si) bonds. This document provides a detailed protocol for the controlled hydrolysis of this compound, along with relevant data and visualizations to guide the experimental process.

The hydrolysis of alkoxysilanes is a well-established process involving the substitution of alkoxy groups with hydroxyl groups from water.[1] This reaction can be catalyzed by either acids or bases.[2] Generally, acidic conditions favor the hydrolysis reaction while minimizing the rate of the subsequent condensation of silanol groups.[3] The overall reaction scheme involves the stepwise hydrolysis of the three isopropoxy groups, followed by the condensation of the resulting silanol and/or remaining isopropoxy groups to form siloxane oligomers and polymers.[1]

Factors Influencing Hydrolysis

Several factors influence the rate and extent of hydrolysis of this compound:

  • pH: The hydrolysis rate is slowest at a neutral pH of around 7 and is significantly accelerated under both acidic (pH < 4) and basic (pH > 10) conditions.[2] For controlled hydrolysis with minimal condensation, a slightly acidic pH of 4.5-5.5 is often recommended.[4][5]

  • Water Concentration: The stoichiometric amount of water required for complete hydrolysis of a trialkoxysilane is 1.5 moles per mole of silane. However, the water-to-silane ratio is a critical parameter to control the extent of hydrolysis and subsequent condensation.[6]

  • Solvent: this compound is typically hydrolyzed in a mutual solvent for the silane and water, most commonly an alcohol such as ethanol or isopropanol.[4][5]

  • Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis. However, for controlled reactions, ambient temperature is often sufficient.

  • Catalyst: The choice and concentration of an acid or base catalyst significantly impact the reaction kinetics.[6] Acetic acid is a commonly used weak acid catalyst for controlled hydrolysis.[4][5]

Quantitative Data

The following table summarizes hydrolysis rate constants for various alkoxysilanes under different conditions to provide a comparative understanding.

SilaneCatalystpHSolventRate ConstantReference
Tetraethoxysilane (TEOS)HCl2-4Ethanol/Water0 - 0.18 M⁻¹ min⁻¹[6]
Methyltriethoxysilane (MTES)HCl2-4Ethanol/Water0 - 0.23 M⁻¹ min⁻¹[6]
3-Aminopropyltriethoxysilane (APTES)NoneAlkalineEthanol/Water-[6]
Vinyltrimethoxysilane (VTMS)Acetic Acid4.5-5.5Ethanol/Water-[4][5]

Experimental Protocol

This protocol describes a general method for the controlled hydrolysis of this compound in an ethanol/water solution under acidic catalysis.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Deionized water

  • Acetic acid (glacial)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • pH meter or pH paper

Procedure:

  • Solvent Preparation: In the reaction vessel, prepare a 95:5 (v/v) solution of ethanol and deionized water. For example, for a 100 mL total volume, mix 95 mL of ethanol with 5 mL of deionized water.

  • pH Adjustment: While stirring the ethanol/water mixture, add glacial acetic acid dropwise until the pH of the solution is between 4.5 and 5.5.[4][5]

  • Silane Addition: Slowly add the desired amount of this compound to the stirred solution. A typical starting concentration is 2% (v/v).[4][5]

  • Hydrolysis Reaction: Allow the reaction to proceed at room temperature with continuous stirring. A minimum of 5-10 minutes is generally recommended for initial hydrolysis to occur.[4][5] The reaction time can be extended to control the degree of hydrolysis and subsequent oligomerization.

  • Monitoring the Reaction (Optional): The progress of the hydrolysis can be monitored by techniques such as:

    • FTIR Spectroscopy: Observe the disappearance of Si-O-C stretching bands and the appearance of Si-OH and O-H stretching bands.

    • ¹H NMR Spectroscopy: Monitor the decrease in the signal corresponding to the isopropoxy protons and the appearance of a signal for isopropanol.

    • ²⁹Si NMR Spectroscopy: Observe the shift in the silicon signal as the isopropoxy groups are replaced by hydroxyl groups.

  • Product Application: The resulting solution containing hydrolyzed this compound can be used directly for surface modification, particle synthesis, or other applications. For surface coating, the substrate can be dipped into the solution for 1-2 minutes, followed by rinsing with ethanol and curing.[4][5]

Visualizations

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Application prep_solvent Prepare 95:5 Ethanol/Water Solution adjust_ph Adjust pH to 4.5-5.5 with Acetic Acid prep_solvent->adjust_ph add_silane Add this compound (2% v/v) adjust_ph->add_silane hydrolysis Stir at Room Temperature (≥ 5 min) add_silane->hydrolysis monitor Monitor Reaction (FTIR, NMR) hydrolysis->monitor apply Use for Surface Modification or Synthesis monitor->apply

Caption: Experimental workflow for the controlled hydrolysis of this compound.

Signaling Pathway (Reaction Scheme):

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation TIPS This compound (iPrO)₃SiOH Step1 Step 1: Formation of Di(isopropoxy)silanediol TIPS->Step1 + H₂O, - iPrOH H2O H₂O H_plus H⁺ iPrOH Isopropanol Step2 Step 2: Formation of (Isopropoxy)silanetriol Step1->Step2 + H₂O, - iPrOH Step3 Step 3: Formation of Silanetetraol (Silicic Acid) Step2->Step3 + H₂O, - iPrOH Condensation Formation of Siloxane Bonds (Si-O-Si) Step3->Condensation - H₂O

Caption: Simplified reaction scheme for the acid-catalyzed hydrolysis and condensation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Sol-Gel Process for Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sol-gel process parameters for Tris(isopropoxy)silanol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sol-gel synthesis using this compound.

Problem Potential Cause Suggested Solution
Slow or incomplete gelation - Low temperature: Lower temperatures decrease the rates of hydrolysis and condensation reactions.[1] - Sub-optimal pH: The condensation rate is slowest around pH 2-3. - Insufficient catalyst: The concentration of the acid or base catalyst may be too low to effectively promote the reactions. - Low water to precursor ratio: Insufficient water will limit the hydrolysis of the isopropoxy groups.- Increase the reaction temperature. Higher temperatures promote the hydrolysis of the precursors.[1] - Adjust the pH. For faster condensation, move to a more acidic (pH < 2) or basic (pH > 4) condition. - Increase the catalyst concentration. - Increase the molar ratio of water to this compound.
Precipitation instead of gelation - Rapid condensation: Under certain conditions, especially with high catalyst concentrations or at a pH where condensation is much faster than hydrolysis, particles can form and precipitate before a continuous gel network is established. - Inadequate solvent: The solvent may not be able to keep the growing silica species soluble.- Decrease the catalyst concentration to slow down the condensation rate. - Adjust the pH to a range where hydrolysis is favored over condensation (typically acidic conditions).[2] - Use a co-solvent to improve the solubility of the silica oligomers. - Reduce the precursor concentration.
Cracked or fractured gels after drying - High capillary stress during drying: Rapid evaporation of the solvent from the pores of the gel network can cause significant stress, leading to cracking.[3] - Rigid gel network: A highly cross-linked and rigid gel is more prone to fracture.- Dry the gel more slowly by controlling the temperature and humidity. - Use a drying control chemical additive (DCCA) like formamide or glycerol to reduce capillary stress. - Age the gel in its parent solution before drying to strengthen the network. - Consider supercritical drying to eliminate the liquid-vapor interface and capillary stress altogether.
Opaque or cloudy gel - Phase separation: The solvent and the forming silica network may become immiscible, leading to macroscopic phase separation and light scattering. - Particle aggregation: Large silica particles may form and aggregate instead of a fine, transparent gel network.- Use a co-solvent that is a good solvent for both the precursor and the growing polymer. - Adjust the pH and water content to favor the formation of a more finely structured gel network. Under acid-catalyzed conditions, hydrolysis is favored, which can lead to a more linear and less particulate structure.[2]
Inconsistent gelation times - Variations in ambient conditions: Temperature and humidity can affect reaction rates. - Inaccurate measurements: Small errors in measuring the precursor, water, or catalyst can lead to significant differences in gelation time. - Aging of precursor: this compound can pre-hydrolyze if exposed to atmospheric moisture.- Control the reaction temperature using a water bath or incubator. - Use precise measurement techniques for all components. - Store the this compound precursor under inert gas (e.g., argon or nitrogen) and in a desiccator.

Frequently Asked Questions (FAQs)

1. What is the fundamental chemistry of the sol-gel process for this compound?

The sol-gel process for this compound, like other alkoxysilanes, involves two primary chemical reactions: hydrolysis and condensation.[4]

  • Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the silane are replaced with hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by an acid or a base.

  • Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining isopropoxy groups to form siloxane bridges (Si-O-Si), releasing water or isopropanol as a byproduct. This process leads to the formation of a three-dimensional silica network, which is the gel.

2. How does pH influence the sol-gel process?

The pH of the reaction mixture is a critical parameter that affects the rates of both hydrolysis and condensation, and consequently the structure of the final gel.[2]

  • Acidic Conditions (pH < 7): Hydrolysis is generally faster than condensation.[2] This leads to the formation of more linear or weakly branched polymer chains, which can result in a more transparent and less particulate gel. The isoelectric point of silica is around pH 2-3, where the condensation rate is at a minimum.

  • Basic Conditions (pH > 7): Condensation is typically faster than hydrolysis. This promotes the formation of more highly branched clusters and discrete colloidal particles, which can lead to a more particulate and potentially opaque gel.

3. What is the role of the water-to-silane molar ratio (R)?

The molar ratio of water to this compound (R) is a key factor in controlling the extent of hydrolysis.

  • A stoichiometric amount of water (R = 3) is required to fully hydrolyze the three isopropoxy groups.

  • Using a sub-stoichiometric amount of water (R < 3) will result in incomplete hydrolysis, leaving unreacted isopropoxy groups in the gel network. This can be desirable for creating hybrid organic-inorganic materials.

  • An excess of water (R > 3) can accelerate the hydrolysis reaction and influence the final structure of the gel.

4. How does temperature affect the sol-gel process?

Temperature influences the kinetics of the sol-gel process. Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to shorter gelation times.[1] Temperature control is crucial for reproducibility.

5. Why is a catalyst necessary?

While the sol-gel reactions can proceed without a catalyst, they are often very slow. Catalysts are used to accelerate the hydrolysis and condensation reactions.[4]

  • Acid catalysts (e.g., HCl, HNO₃) protonate the alkoxy groups, making them better leaving groups and thus accelerating hydrolysis.[4]

  • Base catalysts (e.g., NH₄OH, NaOH) deprotonate water to form hydroxide ions, which are strong nucleophiles that attack the silicon atom, and also deprotonate silanol groups to form silanolate anions, which are highly reactive in condensation.[4]

Experimental Protocols

General Protocol for Sol-Gel Synthesis of a Silica Gel from this compound

This protocol provides a general framework. The specific concentrations, ratios, and conditions should be optimized for your particular application.

Materials:

  • This compound

  • Ethanol (or another suitable solvent)

  • Deionized water

  • Acid or base catalyst (e.g., 1M HCl or 1M NH₄OH)

Procedure:

  • In a clean reaction vessel, combine this compound and ethanol. Stir the mixture until a homogeneous solution is formed.

  • In a separate container, prepare an aqueous solution of the catalyst by adding the required amount of acid or base to the deionized water.

  • Slowly add the aqueous catalyst solution to the stirred this compound solution. The rate of addition can influence the homogeneity of the final gel.

  • Continue stirring the mixture for a defined period (e.g., 30-60 minutes) to allow for hydrolysis and the initial stages of condensation.

  • Cover the reaction vessel and leave it undisturbed in a controlled environment (e.g., at a specific temperature) to allow for gelation. Monitor the solution until it forms a solid gel that does not flow when the container is tilted.

  • After gelation, the gel is typically aged in its mother liquor for a period of time (e.g., 24-48 hours) to strengthen the silica network.

  • The wet gel is then dried to remove the solvent. This can be done by slow evaporation at room temperature, heating in an oven, or by supercritical drying.

Visualizations

Sol_Gel_Workflow cluster_preparation Sol Preparation cluster_process Gel Formation and Processing Precursor This compound Mixing Mixing and Stirring Precursor->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Water_Catalyst Water + Catalyst Water_Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Initiates Condensation Condensation Hydrolysis->Condensation Gelation Gelation Condensation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Final_Material Final Silica Material Drying->Final_Material

Caption: Experimental workflow for the sol-gel synthesis of silica material from this compound.

Signaling_Pathways Silane Si-(OCH(CH₃)₂) Silanol Si-OH Silane->Silanol + H₂O Water H₂O Alcohol (CH₃)₂CHOH Silanol1 Si-OH Silanol->Silanol1 leads to Silanol2 Si-OH Silanol->Silanol2 Siloxane Si-O-Si Silanol1->Siloxane Silanol2->Siloxane Water_byproduct H₂O Siloxane->Water_byproduct + H₂O

Caption: Key chemical reactions in the sol-gel process: hydrolysis and condensation.

References

Strategies to avoid cracking in thin films from Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides strategies to avoid cracking in thin films derived from Tris(isopropoxy)silanol. While the principles of sol-gel chemistry and thin film mechanics are broadly applicable, specific quantitative parameters and optimal conditions can vary. The experimental protocols provided should be considered as starting points for process development and may require optimization for your specific application and equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for thin films?

This compound is a silicon-containing chemical compound (a silanol) that serves as a precursor in the sol-gel process to create silica (silicon dioxide, SiO₂) thin films. It is favored for its ability to form stable silica networks through hydrolysis and condensation reactions. These films are often used in drug development as coatings for controlled release, as biocompatible layers, or as functional surfaces in microfluidics and biosensors.

Q2: What are the primary causes of cracking in thin films made from this compound?

Cracking in sol-gel derived thin films is primarily due to stress that develops during processing. The main sources of stress are:

  • Shrinkage during drying: As the solvent evaporates from the gel film, capillary forces cause the porous network to shrink. If this shrinkage is constrained by the substrate, tensile stress develops.

  • Shrinkage during thermal annealing (curing): Further condensation of silanol groups and the removal of residual organic components at elevated temperatures lead to additional volume reduction and stress.

  • Thermal expansion mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the silica film and the substrate material can induce stress upon cooling after annealing.[1][2]

Q3: What is the "critical thickness" and how does it relate to cracking?

The critical thickness is the maximum thickness a film can achieve before the stored strain energy from stress exceeds the material's fracture energy, leading to cracking. For sol-gel derived silica films, this is often in the sub-micron range (e.g., < 0.5 µm for a single coating)[3]. Attempting to deposit a single layer thicker than the critical thickness will almost invariably result in cracks.

Troubleshooting Guide: Cracking in Thin Films

This guide addresses common issues encountered during the preparation of thin films from this compound.

Problem 1: Film cracks immediately after deposition and drying.

Possible Cause Suggested Solution
Excessive Film Thickness - Reduce the sol concentration. - Increase the spin coating speed or reduce the dip coating withdrawal speed. - Apply multiple, thinner layers with an intermediate drying or low-temperature annealing step between each layer.[2]
Rapid Solvent Evaporation - Increase the humidity in the deposition environment to slow down the drying rate.[4] - Add a co-solvent with a higher boiling point to the sol formulation. - Cover the sample with a petri dish immediately after deposition to create a solvent-rich atmosphere.
High Water Content in Sol - Reduce the molar ratio of water to this compound in the sol formulation. Excess water can lead to a more cross-linked and rigid gel that is prone to cracking upon drying.[5]

Problem 2: Film cracks during the annealing/curing process.

Possible Cause Suggested Solution
High Heating/Cooling Rate - Reduce the ramp rate during heating and cooling (e.g., 1-5 °C/min). - Introduce intermediate holding steps at lower temperatures (e.g., 100-150 °C) to allow for gradual stress relaxation.[2]
Thermal Expansion Mismatch - If possible, choose a substrate with a coefficient of thermal expansion (CTE) closer to that of silica. - Lower the final annealing temperature to the minimum required for the desired film properties to reduce the overall thermal stress.[1]
Residual Organic Burnout - Ensure a slow ramp rate, especially in the temperature range where organic components are expected to decompose, to allow for the gentle evolution of byproducts.

Problem 3: Film appears hazy or contains visible defects (other than cracks).

Possible Cause Suggested Solution
Incomplete Hydrolysis/Condensation - Adjust the amount of acid or base catalyst to control the reaction kinetics. - Increase the aging time of the sol before deposition to allow for more complete network formation.
Particulate Contamination - Filter the sol through a sub-micron syringe filter (e.g., 0.2 µm PTFE) immediately before use. - Work in a clean environment (e.g., a fume hood or cleanroom) to minimize airborne dust.
Inadequate Substrate Cleaning - Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, piranha etch, or UV-ozone treatment) to ensure a pristine surface for uniform film adhesion.

Data Presentation

Table 1: Typical Process Parameters for Silica Thin Film Deposition

ParameterTypical RangeImpact on Cracking
Precursor Concentration 0.1 - 1.0 M in alcoholHigher concentration leads to thicker films, increasing the risk of cracking.
Water to Precursor Molar Ratio (H₂O/Si) 1 - 4Higher ratios can accelerate gelation and lead to a more brittle network, increasing cracking tendency.[5]
Catalyst (e.g., HCl, NH₄OH) 0.01 - 0.1 MAffects hydrolysis and condensation rates, influencing the final gel structure and stress.
Spin Coating Speed 1000 - 6000 rpmHigher speeds result in thinner films, reducing the likelihood of cracking.
Annealing Temperature 100 - 500 °CHigher temperatures increase densification and can increase thermal stress.
Annealing Ramp Rate 1 - 10 °C/minSlower ramp rates allow for more effective stress relaxation.

Table 2: Material Properties Influencing Film Cracking

Material PropertyTypical Value for Silica FilmsSubstrate Examples & CTE (ppm/°C)
Coefficient of Thermal Expansion (CTE) ~0.5 ppm/°CSilicon: ~2.6 Fused Silica: ~0.55 Soda-Lime Glass: ~9
Young's Modulus 50 - 70 GPa-
Critical Thickness (single layer) < 0.5 µm-

Experimental Protocols

Protocol 1: Preparation of this compound Sol

  • Materials: this compound, Ethanol (or another suitable alcohol), Deionized Water, Hydrochloric Acid (HCl) or Ammonia (NH₃) as a catalyst.

  • Procedure: a. In a clean glass vial, add a measured volume of ethanol. b. While stirring, add the desired amount of this compound. c. In a separate vial, prepare the hydrolysis solution by mixing deionized water, ethanol, and the acid or base catalyst. d. Slowly add the hydrolysis solution to the this compound solution under vigorous stirring. e. Continue stirring for a specified period (e.g., 1-24 hours) at room temperature. This "aging" step allows for the hydrolysis and initial condensation reactions to proceed.

Protocol 2: Thin Film Deposition by Spin Coating

  • Substrate Preparation: Ensure the substrate is scrupulously clean using a suitable cleaning procedure.

  • Deposition: a. Place the substrate on the spin coater chuck and secure it. b. Dispense a small amount of the prepared sol onto the center of the substrate. c. Spin the substrate at a defined speed (e.g., 3000 rpm) for a set duration (e.g., 30-60 seconds).

  • Drying: Carefully remove the coated substrate and place it on a hotplate at a low temperature (e.g., 80-100 °C) for 5-10 minutes to drive off the bulk of the solvent.

Protocol 3: Thermal Annealing

  • Procedure: a. Place the dried, coated substrate in a programmable furnace. b. Ramp the temperature up to the desired final annealing temperature at a slow rate (e.g., 2 °C/min). c. Hold at the final temperature for a specified duration (e.g., 1-2 hours). d. Ramp the temperature down to room temperature at a similarly slow rate.

Visualizations

SolGelProcess Precursor This compound Hydrolyzed Hydrolyzed Silanols Precursor->Hydrolyzed Hydrolysis (H₂O, Catalyst) Sol Sol (Colloidal Suspension) Hydrolyzed->Sol Condensation Gel Gel Film (on substrate) Sol->Gel Deposition & Gelation Film Dense Silica Film Gel->Film Drying & Annealing TroubleshootingFlowchart rect_node rect_node start Film Cracking Observed when When does it crack? start->when after_drying Immediately After Drying when->after_drying Drying during_annealing During Annealing when->during_annealing Annealing thickness Is film too thick? after_drying->thickness ramp_rate Heating/Cooling too fast? during_annealing->ramp_rate drying_rate Is drying too fast? thickness->drying_rate No reduce_thickness Reduce Thickness / Use Multiple Layers thickness->reduce_thickness Yes slow_drying Slow Down Evaporation drying_rate->slow_drying Yes cte_mismatch Large CTE Mismatch? ramp_rate->cte_mismatch No reduce_ramp Decrease Ramp Rate ramp_rate->reduce_ramp Yes lower_temp Lower Annealing Temp. cte_mismatch->lower_temp Yes ExperimentalWorkflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing Sol Preparation Sol Preparation Sol Aging Sol Aging Sol Preparation->Sol Aging Substrate Cleaning Substrate Cleaning Sol Aging->Substrate Cleaning Spin Coating Spin Coating Substrate Cleaning->Spin Coating Soft Bake (Drying) Soft Bake (Drying) Spin Coating->Soft Bake (Drying) Thermal Annealing Thermal Annealing Soft Bake (Drying)->Thermal Annealing Characterization Characterization Thermal Annealing->Characterization

References

Improving the adhesion of Tris(isopropoxy)silanol-derived coatings

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tris(isopropoxy)silanol (TIPS) Coatings

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using this compound (TIPS) for surface coatings, with a primary focus on improving adhesion.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: What are the primary causes of poor adhesion for my TIPS-derived coating?

Poor adhesion is the most common issue and typically stems from one or more of the following factors:

  • Inadequate Substrate Preparation: The substrate surface must be meticulously clean and properly activated. Contaminants like oils, grease, dust, or previous coatings can prevent the silane from bonding effectively with the substrate.[1][2][3] A weak or unstable surface layer on the substrate itself can also lead to failure.[4]

  • Incorrect Silane Application: The thickness of the applied silane layer is critical. A layer that is too thick can create a weak, crosslinked silane oligomer layer, leading to cohesive failure within the silane film itself.[5] Conversely, a layer that is too thin may not provide sufficient surface coverage for robust bonding.[5]

  • Improper Hydrolysis/Condensation: Silane coupling agents like TIPS require moisture to hydrolyze into reactive silanol groups (Si-OH).[6][7] These silanol groups then condense with hydroxyl groups on the substrate surface and with each other to form a stable siloxane (Si-O-Si) network.[7][8] Insufficient moisture or incorrect pH during application can hinder these crucial reactions.[8][9]

  • Inadequate Curing: The coating must be properly cured to drive off solvents and promote the final condensation reactions, forming a durable bond.[1][7] Insufficient time or temperature during curing can result in a weak, under-cured film.[10]

Q2: My coating is delaminating. What does this indicate?

Delamination is a clear sign of adhesive failure at the interface between the coating and the substrate. This is often linked to poor surface preparation or the presence of moisture attacking the bonded interface, which is a leading cause of adhesion loss.[5][11] The use of a silane coupling agent is designed specifically to strengthen this interface and protect it from moisture-induced debonding.[5]

Q3: What are common visual defects in silane coatings and what are their causes?

Several visual cues can indicate problems with your coating process. Common failures include:

  • Blistering: Small to large bubbles under the coating film. This is often caused by moisture or solvents trapped beneath the coating, or applying the coating over contaminants like grease or oil.[2][12]

  • Cracking: The development of splits in the coating. This can occur if a hard, brittle coating is applied to a substrate that flexes, or if the coating formulation itself is improper.

  • Orange Peel: A pebbled or textured surface resembling the skin of an orange. This is typically caused by improper application technique, incorrect solvent choice, or the coating viscosity being too high.[2][12]

  • Pin-holing: The presence of tiny holes that penetrate the coating to the substrate. This defect is often caused by the rapid loss of solvent from the film during drying.[2][12]

Q4: How critical is the pH of the silane solution during preparation?

The pH of the silane solution is a critical parameter that significantly influences the rates of hydrolysis and condensation.[8][9] Hydrolysis is catalyzed by both acids and bases, with the minimum rate occurring around a neutral pH of 7.[9] For many silane applications, adjusting an aqueous alcohol solution to a slightly acidic pH (e.g., 4.5-5.5 with acetic acid) is recommended to promote controlled hydrolysis and the formation of reactive silanol groups before application.[13]

Q5: Can I add TIPS directly into my polymer formulation instead of using it as a primer?

Yes, using a silane as an "integral blend" is a common approach.[14] This method is particularly effective for improving crosslinking within the polymer matrix.[14] However, for maximizing adhesion to a substrate, applying the silane as a primer is generally more effective.[14][15] When used as a primer, the silane is concentrated at the interface where it is needed most to bridge the polymer and the substrate.[14] If used as an integral blend, the silane molecules must migrate to the interface, which can be affected by their structure and reactivity.[14]

Data Presentation: Recommended Process Parameters

The optimal parameters for your specific application should be determined empirically. However, the following table summarizes common starting points for applying silane-based coatings.

ParameterRecommended RangeNotes
Silane Concentration (in solvent) 0.5% - 5.0% by weightConcentrations are typically kept low to avoid the formation of thick, weak siloxane layers.[5][14] A 2% solution is a common starting point for dip-coating applications.[13]
Solution pH 4.5 - 5.5A slightly acidic pH promotes the hydrolysis of the silane's alkoxy groups into reactive silanols.[13] This is often achieved by adding a small amount of an acid like acetic acid.
Hydrolysis Time ~5 minutesAfter adding the silane to the acidified solvent, a short waiting period allows for sufficient hydrolysis to occur before application.[13]
Curing Temperature Room Temperature to 125°CCuring drives the condensation reaction. While some systems can cure at ambient temperature over 24 hours, a thermal cure (e.g., 50-125°C) is often used to accelerate the process.[10][14]
Curing Time (Thermal) 5 - 30 minutesThe required time depends on the temperature. Common conditions include 5-10 minutes at 110°C or 20-30 minutes at 110-120°C.[13][14]

Experimental Protocols

Protocol 1: Substrate Preparation

Proper surface preparation is the most critical step for ensuring good adhesion.[2][3]

  • Degreasing: Thoroughly clean the substrate surface with a suitable solvent (e.g., acetone, isopropanol) to remove all oils, grease, and organic contaminants.

  • Cleaning: Wash the substrate with a detergent solution, followed by extensive rinsing with deionized water.

  • Surface Activation (if required): For substrates with few native hydroxyl groups (e.g., some metals or polymers), a surface activation step like plasma treatment or chemical etching may be necessary to generate these reactive sites.[16][17]

  • Drying: Dry the substrate completely in an oven (e.g., 110°C for 15-30 minutes) to remove any adsorbed water that is not part of the native oxide layer. Ensure the substrate is stored in a desiccator and used for coating within 24 hours.[14]

Protocol 2: Preparation and Application of TIPS Primer

This protocol is based on general methods for applying silane primers from an alcohol-based solution.[13]

  • Solvent Preparation: Prepare a solution of 95% ethanol and 5% deionized water.

  • pH Adjustment: Adjust the pH of the solvent mixture to between 4.5 and 5.5 using a dilute solution of acetic acid.

  • Silane Addition: With stirring, add this compound to the acidified solvent to achieve the desired final concentration (e.g., 2% by weight).

  • Hydrolysis: Allow the solution to stir for approximately 5 minutes to facilitate the hydrolysis of the isopropoxy groups into silanol groups.[13]

  • Application (Dip-Coating): Immerse the prepared substrate into the silane solution for 1-2 minutes with gentle agitation.

  • Rinsing: Briefly rinse the coated substrate with pure ethanol to remove any excess, unreacted silane.

  • Curing: Cure the coated substrate. Two common methods are:

    • Thermal Cure: Place in an oven at 110°C for 5-10 minutes.[13]

    • Ambient Cure: Allow to stand at room temperature for 24 hours at a minimum of 60% relative humidity.[13]

Visualizations

Diagram 1: TIPS Adhesion Mechanism

G cluster_solution In Solution (Hydrolysis) cluster_interface At Substrate Interface (Condensation) TIPS This compound (TIPS) Silanol Tris(hydroxy)silanol (Reactive Intermediate) TIPS->Silanol + H₂O Water H₂O Silanol_2 Tris(hydroxy)silanol Silanol->Silanol_2 Migration to Surface Substrate Substrate Surface with -OH groups Covalent_Bond Covalent Siloxane Bonds (Si-O-Substrate) Silanol_2->Covalent_Bond - H₂O Crosslink Crosslinked Siloxane Network (Si-O-Si) Silanol_2->Crosslink - H₂O Silanol_3 Tris(hydroxy)silanol Polymer Polymer Coating Covalent_Bond->Polymer Forms Interface Crosslink->Polymer Forms Interface Adhesion Improved Adhesion Polymer->Adhesion

Caption: Mechanism of TIPS promoting adhesion via hydrolysis and condensation.

Diagram 2: Experimental Workflow for Coating Application

G start Start sub_prep 1. Substrate Preparation (Degrease, Clean, Dry) start->sub_prep application 4. Coating Application (e.g., Dip-Coating) sub_prep->application sol_prep 2. Primer Solution Preparation (Ethanol/Water + Acid + TIPS) hydrolysis 3. Hydrolysis (Stir for 5 min) sol_prep->hydrolysis hydrolysis->application rinse 5. Rinsing (Remove excess silane) application->rinse cure 6. Curing (Thermal or Ambient) rinse->cure finish Finished Coated Substrate cure->finish

Caption: Step-by-step workflow for applying a TIPS-derived coating.

Diagram 3: Troubleshooting Flowchart for Poor Adhesion

G start Problem: Poor Coating Adhesion q_surface Was the substrate meticulously cleaned and dried? start->q_surface sol_surface Solution: Implement rigorous cleaning protocol. (See Protocol 1) q_surface->sol_surface No q_concentration Was the silane concentration between 0.5-5%? q_surface->q_concentration Yes sol_concentration_high Solution: Reduce concentration. Thick layers are weak. q_concentration->sol_concentration_high No (Too High) sol_concentration_low Solution: Increase concentration. Ensure full surface coverage. q_concentration->sol_concentration_low No (Too Low) q_cure Was the coating cured at the correct time/temperature? q_concentration->q_cure Yes sol_cure Solution: Verify cure schedule. Increase time/temp as needed. q_cure->sol_cure No q_env Was application done in a controlled environment (humidity, cleanliness)? q_cure->q_env Yes sol_env Solution: Control for contaminants and ensure sufficient humidity for hydrolysis. q_env->sol_env No

Caption: A logical guide to diagnosing common causes of poor adhesion.

References

Technical Support Center: Minimizing Residual Organics in Silica from Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silica synthesized from tris(isopropoxy)silanol. The focus is on minimizing and quantifying residual isopropoxy and other organic groups in the final silica product.

Frequently Asked Questions (FAQs)

Q1: What are residual organics and why are they a concern in silica synthesis?

A1: Residual organics in this context are primarily unreacted isopropoxy groups from the this compound precursor, or isopropyl alcohol byproducts that become trapped within the silica matrix during the hydrolysis and condensation process. These organic residues can negatively impact the final properties of the silica, such as surface chemistry, thermal stability, and performance in applications like chromatography where they can cause unwanted interactions.[1][2]

Q2: How do residual organics become trapped in the silica matrix?

A2: During the sol-gel process, the hydrolysis of this compound produces silanol groups (Si-OH) and isopropanol. These silanol groups then undergo condensation to form a three-dimensional siloxane (Si-O-Si) network. If the condensation process is rapid or sterically hindered, unhydrolyzed isopropoxy groups and isopropanol molecules can be physically entrapped within the forming silica structure.

Q3: What are the primary methods for removing residual organics from silica?

A3: The most common methods are thermal treatment (calcination), oxidative treatment (e.g., using hydrogen peroxide or potassium permanganate), and solvent extraction/washing. A combination of these methods, such as thermal treatment followed by boiling in water, can also be very effective.[3]

Q4: How can I determine if my silica is free from residual organics?

A4: Several analytical techniques can be used to quantify the level of residual organics. Thermogravimetric analysis (TGA) can determine the weight loss corresponding to the combustion of organic matter.[4] Fourier-transform infrared spectroscopy (FTIR) can detect the presence of C-H bonds from the organic residues. For more quantitative analysis, techniques like elemental analysis, gas chromatography with headspace sampling (sHS-GC), and solid-state nuclear magnetic resonance (NMR) spectroscopy are employed.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Silica appears yellow, gray, or black after thermal treatment. Incomplete combustion of organic residues due to insufficient temperature, time, or oxygen.Increase the calcination temperature (e.g., to 550-650 °C), extend the duration of the thermal treatment, and ensure adequate airflow in the furnace.[6]
FTIR spectrum still shows C-H stretches after purification. The chosen purification method was not sufficient to remove all trapped organics.Try a more aggressive removal method. If you used thermal treatment, consider increasing the temperature or duration. Alternatively, employ an oxidative treatment with hydrogen peroxide or a combination of heating followed by boiling in deionized water.[3]
TGA shows significant weight loss in the 200-400 °C range. This weight loss typically corresponds to the decomposition of organic functional groups.This confirms the presence of residual organics. Select a suitable removal method from the experimental protocols below to purify your silica.[4]
Silica exhibits poor performance in chromatographic applications (e.g., peak tailing for basic compounds). Residual silanol groups and potentially residual organics are interacting with the analytes.While complete removal of silanols is challenging, ensuring the removal of organic residues through calcination or oxidative treatment can improve performance. Thermal pretreatment up to 800°C has been shown to reduce residual silanol activity.[5][7]

Quantitative Data on Removal of Residual Organics

Disclaimer: The following data is derived from studies on silica synthesized from tetraethoxysilane (TEOS), a common silica precursor. While the trends are expected to be similar for silica from this compound, the exact values may differ. This table should be used as a general guide.

Treatment Method Temperature (°C) Duration Atmosphere Approximate Carbon Removal (%) Reference
Thermal Treatment (Calcination)3005 hoursAir~70-80%[8]
Thermal Treatment (Calcination)4005 hoursAir~85-95%[8]
Thermal Treatment (Calcination)5506 hoursAir>95%[6]
Boiling in Water10012 hoursN/A~75%[3]
Combined: Thermal Treatment + Boiling400 °C then 100 °C2 hours then 12 hoursAir>90%[3]

Key Experimental Protocols

Protocol 1: Thermal Treatment (Calcination) for Organic Removal

This protocol is designed to remove residual organic compounds from synthesized silica through high-temperature treatment in the presence of air.

Materials:

  • Dried silica powder containing residual organics

  • Ceramic crucible

  • Muffle furnace with temperature control and ventilation

Procedure:

  • Place the dried silica powder in a ceramic crucible. Do not fill the crucible more than halfway to ensure adequate air exposure.

  • Place the crucible in the muffle furnace.

  • Ramp the temperature to the desired setpoint (e.g., 550 °C) at a rate of 5-10 °C/minute to avoid rapid outgassing that could damage the silica structure.

  • Hold the temperature at the setpoint for a minimum of 6 hours to ensure complete combustion of the organic material.[6]

  • Turn off the furnace and allow it to cool down to room temperature slowly to prevent thermal shock and cracking of the silica particles.

  • Once at room temperature, remove the crucible containing the purified white silica powder.

Protocol 2: Oxidative Treatment with Hydrogen Peroxide

This protocol uses hydrogen peroxide to chemically oxidize and remove residual organic matter at lower temperatures than calcination.

Materials:

  • Dried silica powder

  • 30% Hydrogen peroxide (H₂O₂) solution (handle with appropriate safety precautions)

  • Deionized water

  • Glass beaker

  • Hot plate with magnetic stirring

  • Centrifuge and centrifuge tubes

Procedure:

  • Suspend the dried silica powder in deionized water in a glass beaker to create a slurry.

  • Slowly add 30% H₂O₂ to the slurry to a final concentration of 5-10% (v/v). Caution: The reaction can be exothermic.

  • Gently heat the mixture to 60-80 °C on a hot plate with continuous stirring for 3-4 hours.[3]

  • Allow the mixture to cool to room temperature.

  • Separate the silica particles from the solution by centrifugation.

  • Wash the silica pellet by re-suspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove any residual H₂O₂ and soluble byproducts.

  • Dry the purified silica in an oven at 110 °C for 12-24 hours.

Visualizations

Hydrolysis and Condensation of this compound

G precursor This compound Si(OiPr)₃(OH) hydrolysis Hydrolysis (+H₂O) precursor->hydrolysis intermediate Partially/Fully Hydrolyzed Silanol Si(OiPr)ₓ(OH)₄₋ₓ hydrolysis->intermediate Releases Isopropanol byproduct Isopropanol (iPrOH) hydrolysis->byproduct condensation Condensation (-H₂O) intermediate->condensation network Silica Network (Si-O-Si) condensation->network trapped Trapped Organics (OiPr, iPrOH) condensation->trapped Incomplete Reaction

Caption: Hydrolysis and condensation of this compound.

Troubleshooting Workflow for Residual Organics

G start Synthesized Silica quantify Quantify Organics (TGA/FTIR) start->quantify is_high Residuals High? quantify->is_high select Select Removal Method is_high->select Yes end Purified Silica is_high->end No thermal Thermal Treatment (Calcination) select->thermal oxidative Oxidative Treatment (H₂O₂) select->oxidative combined Combined Method select->combined re_quantify Re-Quantify Organics thermal->re_quantify oxidative->re_quantify combined->re_quantify is_ok Residuals Low? re_quantify->is_ok is_ok->end Yes troubleshoot Troubleshoot (e.g., Increase Temp/Time) is_ok->troubleshoot No troubleshoot->select

Caption: Troubleshooting workflow for minimizing residual organics.

References

Validation & Comparative

A Tale of Two Precursors: Tris(isopropoxy)silanol vs. TEOS for Silica Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of silica precursors for nanoparticle synthesis.

The synthesis of silica nanoparticles with tailored properties is a cornerstone of nanotechnology, with applications ranging from drug delivery to catalysis. The choice of the silica precursor is a critical determinant of the final nanoparticle characteristics. Tetraethyl orthosilicate (TEOS) has long been the workhorse in this field, its behavior extensively studied and documented. However, the exploration of alternative precursors continues in the quest for finer control over nanoparticle properties. This guide provides a detailed comparison of Tris(isopropoxy)silanol and the conventional TEOS for silica nanoparticle synthesis, offering insights into their chemical differences and potential impacts on the resulting nanomaterials.

While extensive experimental data is available for TEOS-based synthesis, there is a notable lack of direct comparative studies and established protocols for this compound. Therefore, this guide presents a comprehensive overview of TEOS-based synthesis, supported by experimental data, and offers a theoretical comparison for this compound based on fundamental principles of sol-gel chemistry.

At a Glance: Key Differences and Potential Performance

FeatureThis compoundTetraethyl Orthosilicate (TEOS)
Molecular Structure Contains one hydroxyl (-OH) group and three isopropoxy (-O-iPr) groupsContains four ethoxy (-OEt) groups
Hydrolysis Expected to have a different initial hydrolysis step due to the presence of a silanol group. The isopropoxy groups are bulkier than ethoxy groups, which may influence the overall hydrolysis rate.Well-characterized hydrolysis kinetics, proceeding through the stepwise replacement of ethoxy groups with hydroxyl groups.
Condensation The pre-existing silanol group can directly participate in condensation reactions.Condensation occurs between hydrolyzed TEOS molecules (silanols).
Reaction Kinetics Potentially faster initiation of condensation, but the bulky isopropoxy groups might sterically hinder subsequent reactions.Reaction kinetics are well-understood and can be controlled by adjusting parameters like pH, temperature, and catalyst concentration.[1]
Nanoparticle Properties Theoretically, the different reaction kinetics might lead to variations in particle size, size distribution, and porosity compared to TEOS.A wide range of particle sizes (from nanometers to micrometers) with narrow size distributions can be achieved.[2][3][4]

The Established Standard: Tetraethyl Orthosilicate (TEOS)

TEOS is the most widely used precursor for silica nanoparticle synthesis, primarily through the Stöber method and other sol-gel variations.[5] Its popularity stems from its commercial availability, relatively low cost, and the extensive body of research that provides a predictable relationship between synthesis parameters and nanoparticle characteristics.

Experimental Protocol: Stöber Method for TEOS-based Silica Nanoparticle Synthesis

This protocol describes a typical synthesis of silica nanoparticles using TEOS via the Stöber method.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, a solution of ethanol and deionized water is prepared.

  • Ammonium hydroxide is added to the solution to act as a catalyst. The mixture is stirred to ensure homogeneity.

  • TEOS is added to the stirred solution.

  • The reaction is allowed to proceed at room temperature for a specified duration, during which the solution will turn milky, indicating the formation of silica nanoparticles.

  • The nanoparticles are collected by centrifugation, washed multiple times with ethanol and water, and then dried.

Factors Influencing Nanoparticle Properties:

ParameterEffect on Particle Size
TEOS Concentration Increasing TEOS concentration generally leads to larger particle sizes.
Water Concentration Higher water concentration typically results in smaller particle sizes.
Ammonia Concentration Increased ammonia concentration leads to larger particle sizes.
Temperature Higher temperatures can lead to smaller particle sizes due to increased nucleation rates.
Alcohol Type The choice of alcohol can influence the hydrolysis and condensation rates, thereby affecting particle size.[2]

Visualizing the TEOS Synthesis Workflow

TEOS_Workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Ethanol Ethanol Mixing Mixing and Stirring Ethanol->Mixing Water Deionized Water Water->Mixing Ammonia Ammonium Hydroxide Ammonia->Mixing TEOS_add TEOS Addition Mixing->TEOS_add Reaction Hydrolysis & Condensation TEOS_add->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Silica_NPs Silica Nanoparticles Drying->Silica_NPs

Caption: Workflow for TEOS-based silica nanoparticle synthesis.

The Challenger: this compound

This compound presents an interesting alternative to TEOS due to its unique molecular structure. The presence of a silanol (-Si-OH) group alongside three hydrolyzable isopropoxy groups distinguishes it from tetra-alkoxysilanes.

Theoretical Comparison with TEOS

Hydrolysis and Condensation:

The sol-gel process for silica formation involves two key reactions: hydrolysis of the precursor to form silanols, and condensation of these silanols to form siloxane (Si-O-Si) bonds, which constitute the silica network.

  • TEOS: Hydrolysis of TEOS involves the reaction of its four ethoxy groups with water to form silicic acid (Si(OH)₄) and ethanol. This is a multi-step process.

  • This compound: This precursor already possesses one silanol group, meaning it can participate in condensation reactions without undergoing an initial hydrolysis step at that site. The remaining three isopropoxy groups would still need to be hydrolyzed. The hydrolysis rate of the isopropoxy groups is expected to be slower than that of ethoxy groups due to greater steric hindrance.[6]

This fundamental difference in the initial state of the precursor could lead to different reaction pathways and kinetics. The pre-existing silanol group in this compound might act as a nucleation site, potentially leading to a more controlled or different particle growth mechanism.

Visualizing the Hydrolysis and Condensation Pathways

Hydrolysis_Condensation cluster_TEOS TEOS Pathway cluster_TIPS This compound Pathway TEOS TEOS Si(OEt)₄ Hydrolysis_TEOS Hydrolysis (+4H₂O, -4EtOH) TEOS->Hydrolysis_TEOS Silicic_Acid Silicic Acid Si(OH)₄ Hydrolysis_TEOS->Silicic_Acid Condensation_TEOS Condensation Silicic_Acid->Condensation_TEOS Silica_Network_TEOS Silica Network (Si-O-Si) Condensation_TEOS->Silica_Network_TEOS TIPS This compound (iPrO)₃SiOH Hydrolysis_TIPS Hydrolysis (+3H₂O, -3iPrOH) TIPS->Hydrolysis_TIPS Condensation_TIPS Condensation TIPS->Condensation_TIPS Direct Condensation Silicic_Acid2 Silicic Acid Si(OH)₄ Hydrolysis_TIPS->Silicic_Acid2 Silicic_Acid2->Condensation_TIPS Silica_Network_TIPS Silica Network (Si-O-Si) Condensation_TIPS->Silica_Network_TIPS

References

A Comparative Guide to Tris(isopropoxy)silanol and TMOS in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process is a versatile and widely adopted method for synthesizing a variety of inorganic and organic-inorganic hybrid materials with applications ranging from drug delivery to catalysis and coatings. The choice of the silicon precursor is a critical parameter that significantly influences the kinetics of the sol-gel process and the final properties of the material. This guide provides a comparative overview of two common silicon alkoxide precursors: Tris(isopropoxy)silanol and Tetramethyl orthosilicate (TMOS), to aid in the selection of the appropriate precursor for your research and development needs.

Performance Comparison: this compound vs. TMOS

While direct, side-by-side quantitative experimental data for this compound is limited in publicly available literature, we can infer its performance characteristics based on the well-understood principles of sol-gel chemistry and by comparing it to its ethoxy and methoxy analogues. The following table summarizes the expected qualitative differences in performance between this compound and TMOS.

ParameterThis compound (Expected)Tetramethyl Orthosilicate (TMOS)
Hydrolysis Rate SlowerFaster
Condensation Rate SlowerFaster
Gelation Time LongerShorter
Porosity Potentially higher macroporosity and larger pore sizes due to slower condensation and aggregation.Tends to form microporous structures with a higher degree of cross-linking.
Surface Area Potentially lower due to the formation of less branched, more linear polymer chains before gelation.Generally high due to the formation of a highly cross-linked network.
Thermal Stability Expected to be comparable to other silica gels after complete removal of organic residues.High thermal stability, characteristic of silica networks.
Handling & Safety Less hazardous due to the generation of isopropanol upon hydrolysis.More hazardous due to the release of methanol, which is more toxic than isopropanol.

Fundamental Chemistry of the Sol-Gel Process

The sol-gel process involves two primary chemical reactions: hydrolysis and condensation of the silicon alkoxide precursor.

cluster_hydrolysis Hydrolysis cluster_condensation Condensation Si(OR)4 Si(OR)₄ Si(OR)3(OH) Si(OR)₃(OH) Si(OR)4->Si(OR)3(OH) + H₂O H2O H₂O ROH ROH SiOH1 ≡Si-OH SiOSi ≡Si-O-Si≡ SiOH1->SiOSi + HO-Si≡ SiOH2 HO-Si≡ H2O_out H₂O

Hydrolysis and condensation reactions in the sol-gel process.

The rate of these reactions is influenced by several factors, including the type of alkoxide group (R), the water-to-alkoxide ratio, the pH of the solution (catalyst), and the temperature.

  • Steric Hindrance: The bulkier isopropoxy groups in this compound create more steric hindrance around the silicon atom compared to the methoxy groups in TMOS. This steric hindrance slows down the rate of nucleophilic attack by water during hydrolysis.

  • Reactivity: TMOS is one of the most reactive silicon alkoxides due to the small size of the methoxy groups, leading to faster hydrolysis and condensation rates. This results in shorter gelation times.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of silica gel that can be adapted for both this compound and TMOS. Note: Molar ratios and reaction conditions may need to be optimized for your specific application.

Materials:

  • Silicon precursor: this compound or Tetramethyl orthosilicate (TMOS)

  • Solvent: Ethanol or Isopropanol

  • Water (deionized)

  • Catalyst: Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH)

Procedure:

  • Mixing: In a clean reaction vessel, mix the silicon precursor with the solvent. The choice of solvent should ideally match the alcohol that will be released during hydrolysis (isopropanol for this compound and methanol for TMOS, though ethanol is commonly used for both).

  • Hydrolysis: Add a solution of water and catalyst to the precursor-solvent mixture while stirring continuously. The molar ratio of water to the silicon precursor is a critical parameter that affects the final properties of the gel.

  • Gelation: Continue stirring the solution until it forms a gel. The time taken for the solution to solidify is the gelation time. This process can be carried out at room temperature or with gentle heating to accelerate gelation.

  • Aging: Once the gel has formed, it is typically aged for a period of time (e.g., 24-48 hours) in a sealed container. During aging, the condensation reactions continue, strengthening the silica network.

  • Drying: The wet gel is then dried to remove the solvent and any remaining unreacted water. This can be done through conventional oven drying, or for preserving the porous structure, through supercritical drying to produce an aerogel.

G start Start mixing Mixing of Precursor and Solvent start->mixing hydrolysis Addition of Water and Catalyst mixing->hydrolysis gelation Gelation hydrolysis->gelation aging Aging of the Wet Gel gelation->aging drying Drying of the Gel aging->drying end Final Silica Material drying->end

Experimental workflow for sol-gel synthesis.

Conclusion

The choice between this compound and TMOS for sol-gel synthesis will depend on the desired properties of the final material and the specific requirements of the application.

  • TMOS is ideal for applications requiring rapid gelation and the formation of a fine, microporous silica network. Its high reactivity allows for the quick production of silica materials. However, the toxicity of the methanol byproduct is a significant safety consideration.

  • This compound , while less reactive, offers a greater degree of control over the sol-gel process due to its slower hydrolysis and condensation rates. This can be advantageous for creating materials with tailored porosity and for applications where a longer working time is needed. The generation of less toxic isopropanol is also a notable benefit.

For researchers in drug development, the slower kinetics of this compound could be beneficial for the controlled encapsulation of therapeutic agents, potentially leading to more uniform loading and release profiles. Further empirical studies are encouraged to fully elucidate the quantitative differences in the performance of these two precursors for specific applications.

A Comparative Purity Analysis of Silica Derived from Tris(isopropoxy)silanol, TEOS, and Sodium Silicate for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and physical characteristics of silica are paramount. This guide provides an objective comparison of silica synthesized from three common precursors: Tris(isopropoxy)silanol, tetraethyl orthosilicate (TEOS), and sodium silicate. The selection of a silica precursor can significantly impact the final product's purity, surface properties, and ultimately, its performance in critical applications such as chromatography, catalysis, and drug delivery.

This comparative analysis summarizes key performance indicators of silica derived from these precursors, supported by established experimental protocols for purity and surface characterization. The data presented is based on a comprehensive review of scientific literature and aims to guide researchers in selecting the most appropriate silica source for their specific needs.

Executive Summary of Comparative Data

The following table summarizes the key purity and physical property data for silica derived from this compound, TEOS, and sodium silicate. It is important to note that direct, side-by-side comparative studies including this compound are limited in publicly available research. The data for this compound is based on typical properties of high-purity alkoxide precursors, while the data for TEOS and sodium silicate is more extensively documented.

PropertySilica from this compoundSilica from TEOSSilica from Sodium Silicate
Purity (SiO₂) (%) > 99.9> 99.598 - 99.5
Trace Metal Impurities (ppm) < 10< 50> 100
Surface Area (m²/g) 300 - 600200 - 800100 - 400
Pore Volume (cm³/g) 0.5 - 1.20.4 - 1.50.3 - 0.8
Particle Size (nm) 10 - 1005 - 50050 - 1000+

The Critical Role of the Precursor in Silica Purity

The choice of precursor is a fundamental factor influencing the final purity of the synthesized silica. Alkoxide precursors, such as this compound and TEOS, are generally favored for producing high-purity silica due to their chemical nature and the ability to be purified through distillation. In contrast, sodium silicate, being an inorganic precursor derived from dissolving silica in sodium hydroxide, often contains a higher level of metallic impurities.

This compound is a high-purity organometallic precursor that can be synthesized to have very low levels of metallic and organic contaminants. Its controlled hydrolysis in a sol-gel process allows for the formation of a pure silica network.

Tetraethyl orthosilicate (TEOS) is the most widely used precursor for synthesizing high-quality silica. It is readily available and, through established purification methods, can yield silica with very low impurity levels.

Sodium silicate is a more economical precursor, making it suitable for large-scale production of silica for applications where ultra-high purity is not the primary concern. However, the inherent presence of sodium and other metal ions from the manufacturing process can be a significant drawback for high-tech applications.

Experimental Workflows and Protocols

To ensure a fair and accurate comparison of silica purity, standardized experimental protocols are essential. Below are detailed methodologies for key analytical techniques used to characterize silica.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity and surface characterization of silica nanoparticles.

experimental_workflow cluster_synthesis Silica Synthesis cluster_analysis Purity & Surface Analysis cluster_data Data Interpretation s1 Precursor Selection (this compound, TEOS, Sodium Silicate) s2 Sol-Gel Synthesis s1->s2 s3 Washing & Drying s2->s3 s4 Calcination s3->s4 a1 Elemental Analysis (ICP-MS) s4->a1 Trace Metals a2 Phase Purity (XRD) s4->a2 Crystallinity a3 Compositional Analysis (XRF) s4->a3 Major Oxides a4 Surface Area & Porosity (BET) s4->a4 Physical Properties d1 Comparative Analysis a1->d1 a2->d1 a3->d1 a4->d1 sol_gel_pathway Precursor Silicon Alkoxide (e.g., this compound, TEOS) Hydrolysis Hydrolysis (Addition of Water) Precursor->Hydrolysis Silanol Silanol Formation (Si-OH) Hydrolysis->Silanol Condensation1 Water Condensation Silanol->Condensation1 Condensation2 Alcohol Condensation Silanol->Condensation2 Siloxane Siloxane Bridge Formation (Si-O-Si) Condensation1->Siloxane Condensation2->Siloxane Sol Sol Formation (Colloidal Suspension) Siloxane->Sol Gel Gelation (3D Network) Sol->Gel Silica Amorphous Silica Gel->Silica

A Comparative Guide to the Cross-Reactivity of Tris(isopropoxy)silanol with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Tris(isopropoxy)silanol with hydroxyl, amino, carboxyl, and thiol functional groups. Understanding these interactions is crucial for applications ranging from surface modification and bioconjugation to the development of novel drug delivery systems. This document summarizes key reactivity principles, presents available quantitative data, details experimental protocols, and provides visual representations of the underlying chemical processes.

Introduction to this compound Reactivity

This compound is an organosilicon compound featuring a central silicon atom bonded to three isopropoxy groups and one hydroxyl group (silanol). Its utility as a coupling agent and surface modifier stems from the reactivity of the silanol group and the potential for hydrolysis of the isopropoxy groups to generate additional reactive silanol moieties. The primary reaction mechanism involves a two-step process:

  • Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) react with water to form silanol groups (-OH) and isopropanol as a byproduct. This reaction is catalyzed by either acid or base.

  • Condensation: The newly formed silanol groups, along with the initial silanol group, can then react with functional groups on a substrate or with other silanol groups (self-condensation) to form stable siloxane bonds (Si-O-Si or Si-O-C).

The rate of these reactions is influenced by several factors, including pH, solvent polarity, and the steric bulk of the alkoxy group. Generally, smaller alkoxy groups like methoxy and ethoxy hydrolyze faster than the bulkier isopropoxy groups.[1]

Comparative Cross-Reactivity

The reactivity of this compound's silanol group varies with different functional groups. This section compares its reactivity with hydroxyl, amino, carboxyl, and thiol groups, supported by available data.

Reaction with Hydroxyl Groups

The condensation reaction between the silanol group of this compound and a hydroxyl group on a substrate is the most well-documented and fundamental reaction for this class of compounds. This reaction forms a stable siloxane bond and is the basis for the surface modification of materials rich in hydroxyl groups, such as silica, glass, and metal oxides.

The reaction is a dehydration condensation, releasing a molecule of water. The general mechanism is influenced by pH, with different pathways favored in acidic and basic conditions.[2]

Table 1: Quantitative Data for Reaction with Hydroxyl Groups

Reactant SystemSilane ConcentrationTemperature (°C)pHReaction TimeProduct/YieldReference
Tetraethoxysilane (TEOS) on silicaNot specified25724 hSurface coverage: ~2.5 Si atoms/nm²(Inferred from general silanization literature)
Methyltrimethoxysilane on silica1% (v/v) in toluene80Neutral2 hCovalent attachment confirmed by spectroscopy(Typical conditions from literature)
This compound on silica gel5% (w/v) in ethanol/water604.54 hIncreased hydrophobicity of silica(Hypothetical data based on typical protocols)

Note: Specific kinetic data for this compound is limited. The data presented for other alkoxysilanes provides an indication of typical reaction conditions and outcomes.

Reaction with Amino Groups

The interaction of silanols with amino groups is more complex. While direct condensation to form a Si-N bond is possible, it is generally less favorable than the reaction with hydroxyl groups. In many cases, the amine can act as a base catalyst for the hydrolysis and self-condensation of the silane. However, under specific conditions, covalent bonding can be achieved.

Table 2: Quantitative Data for Reaction with Amino Groups

Reactant SystemSilane ConcentrationTemperature (°C)pHReaction TimeProduct/YieldReference
3-Aminopropyltriethoxysilane (APTES) self-condensationNot specified25NeutralVariesOligomer formation(General knowledge on aminosilanes)
Triarylsilanols with primary amines (catalytic)10 mol%110N/A1-24 hAmide formation (silanol as catalyst)[3][4]
This compound with amine-terminated surface2% (v/v) in anhydrous toluene100N/A12 hLow to moderate surface grafting(Hypothetical data based on inferred reactivity)
Reaction with Carboxyl Groups

Silanols can react with carboxylic acids to form silyl esters. This reaction is typically reversible and can be catalyzed by acids or bases. Triarylsilanols have been reported as effective catalysts for the direct amidation of carboxylic acids with amines, proceeding through a silyl ester intermediate.[3][4] This indicates a significant interaction between the silanol and carboxyl groups.

Table 3: Quantitative Data for Reaction with Carboxyl Groups

Reactant SystemSilane ConcentrationTemperature (°C)CatalystReaction TimeProduct/YieldReference
Triarylsilanol-catalyzed amidation10 mol%110None (silanol is the catalyst)1-24 hHigh conversion to amide[3][4]
This compound with carboxylic acidEquimolar80Dicyclohexylcarbodiimide (DCC)6 hSilyl ester formation(Hypothetical data based on esterification principles)
Carboxylic acid-functionalized mesoporous silicaNot specifiedNot specifiedN/ANot specifiedHydrogen bonding between -COOH and Si-OH[5]
Reaction with Thiol Groups

The reaction between silanols and thiol groups to form a Si-S bond is less common and generally requires specific activation or catalysts. Thiols are more known to participate in "thiol-ene" click reactions with vinyl-functionalized silanes. However, direct condensation with silanols on a surface can occur, particularly at elevated temperatures.

Table 4: Quantitative Data for Reaction with Thiol Groups

Reactant SystemSilane ConcentrationTemperature (°C)Catalyst/InitiatorReaction TimeProduct/YieldReference
(3-Mercaptopropyl)trimethoxysilane on silica1% (v/v) in ethanol70None3 hCovalent attachment via siloxane bonds(Typical silanization of thiol-silanes)
This compound with thiol-terminated surface5% (v/v) in DMF120None24 hLow degree of surface functionalization(Hypothetical data based on inferred reactivity)

Experimental Protocols

This section provides detailed methodologies for key experiments involving the cross-reactivity of this compound.

Protocol for Surface Modification of Silica with this compound

Objective: To functionalize a silica surface with this compound.

Materials:

  • Silica substrate (e.g., silicon wafer with native oxide, glass slide, or silica gel)

  • This compound

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) or Ammonia (NH₃) for pH adjustment

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the silica substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Activate the surface hydroxyl groups by immersing the substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization Solution Preparation:

    • Prepare a 2% (v/v) solution of this compound in anhydrous toluene.

    • Alternatively, for aqueous deposition, prepare a 95:5 ethanol:water solution and adjust the pH to 4.5 with HCl or 10.5 with NH₃. Add this compound to a final concentration of 2% (v/v) and stir for 1 hour to pre-hydrolyze the silane.

  • Surface Functionalization:

    • Immerse the cleaned and dried silica substrate in the silanization solution.

    • For the toluene-based solution, reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere.

    • For the aqueous solution, immerse the substrate at room temperature for 2 hours.

  • Post-Reaction Cleaning:

    • Remove the substrate from the silanization solution and rinse with fresh toluene (or ethanol for the aqueous method) to remove any unreacted silane.

    • Sonicate the substrate in the rinsing solvent for 5 minutes.

    • Dry the functionalized substrate under a stream of nitrogen.

  • Curing:

    • Cure the substrate in an oven at 120°C for 1 hour to promote the formation of stable siloxane bonds.

Protocol for Silanol-Catalyzed Amidation

Objective: To demonstrate the catalytic activity of a silanol in the formation of an amide bond. While this protocol uses a triarylsilanol for proven efficacy, the principle applies to this compound, which would first need to be hydrolyzed.

Materials:

  • A carboxylic acid (e.g., benzoic acid)

  • An amine (e.g., benzylamine)

  • Tris(p-bromophenyl)silanol (as a representative silanol catalyst)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Nitrogen atmosphere setup

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1 mmol), the amine (1.2 mmol), and the triarylsilanol catalyst (0.1 mmol, 10 mol%).

    • Add anhydrous toluene (5 mL).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere.

    • Continuously remove the water generated during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting amide by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and experimental workflows.

Hydrolysis and Condensation of this compound

Hydrolysis_Condensation TIPS This compound (i-PrO)3SiOH Silanetriol Silanetriol (HO)3SiOH TIPS->Silanetriol Hydrolysis (+3 H2O) FunctionalizedSubstrate Functionalized Substrate Substrate-O-Si(OH)2(O-iPr) TIPS->FunctionalizedSubstrate Condensation (-H2O) SelfCondensation Self-Condensation (i-PrO)2(OH)Si-O-Si(OH)(O-iPr)2 TIPS->SelfCondensation Self-Condensation (-H2O) H2O Water (H2O) Isopropanol Isopropanol Substrate Substrate-OH Surface_Modification_Workflow Start Start: Silica Substrate Cleaning Substrate Cleaning (Sonication, Piranha) Start->Cleaning Drying1 Drying (N2 stream) Cleaning->Drying1 Silanization Silanization (Immersion in this compound solution) Drying1->Silanization Rinsing Rinsing (Toluene/Ethanol) Silanization->Rinsing Drying2 Drying (N2 stream) Rinsing->Drying2 Curing Curing (120°C) Drying2->Curing End End: Functionalized Substrate Curing->End Reactivity_Comparison Silanol Silanol Group (Si-OH) Hydroxyl Hydroxyl (-OH) Silanol->Hydroxyl High Reactivity (Forms Si-O bond) Amino Amino (-NH2) Silanol->Amino Low-Moderate Reactivity (Forms Si-N bond, amine can catalyze self-condensation) Carboxyl Carboxyl (-COOH) Silanol->Carboxyl Moderate Reactivity (Forms Silyl Ester) Thiol Thiol (-SH) Silanol->Thiol Low Reactivity (Requires activation/catalyst for Si-S bond)

References

A Comparative Guide to Surface Functionalization: Validation of Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tris(isopropoxy)silanol with other common silane coupling agents for surface functionalization. It includes supporting experimental data, detailed protocols for validation techniques, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Surface Functionalization with Silanes

Surface functionalization is a critical process in various fields, including biomaterials science, drug delivery, and diagnostics. It involves the modification of a material's surface to impart desired chemical and physical properties without altering its bulk characteristics. Silane coupling agents are frequently employed for this purpose, as they can form stable covalent bonds with a wide range of inorganic substrates, such as glass, silica, and metal oxides, while presenting a desired organic functionality at the surface.

This compound is a member of the silane family characterized by its three isopropoxy groups. The general mechanism of silanization involves the hydrolysis of these alkoxy groups in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the substrate surface, forming a stable siloxane bond (-Si-O-Substrate). Additionally, the silanol groups can react with each other to form a cross-linked polysiloxane network on the surface.

The choice of silane is critical and depends on the desired surface properties and the specific application. Key factors to consider include the reactivity of the silane, the stability of the resulting layer, and the nature of the organic functional group.

Comparison of this compound with Alternative Silanes

This section compares the performance of this compound with other commonly used silane coupling agents. While direct comparative studies involving this compound are limited, we can infer its properties based on the characteristics of its isopropoxy groups and compare it with data from other well-studied silanes. The isopropoxy groups in this compound are bulkier than the methoxy or ethoxy groups found in silanes like (3-Aminopropyl)triethoxysilane (APTES) or (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). This steric hindrance generally leads to a slower hydrolysis rate, which can offer better control over the deposition process. However, the resulting layer often exhibits enhanced resistance to moisture due to the increased hydrophobicity imparted by the isopropyl groups.

Performance Data

The following tables summarize key performance data for various silane coupling agents based on published studies. This data provides a benchmark for evaluating the potential performance of this compound.

Table 1: Comparison of Water Contact Angles on Silane-Modified Surfaces

Silane Coupling AgentSubstrateWater Contact Angle (°)Reference
Unmodified NanosilicaN/A52°[1]
Octyltriethoxysilane (OTES) - 5%Nanosilica107°[1]
Vinyltriethoxysilane (VTES) - 1%Nanosilica135°[1]
Unmodified Polyurethane (PU)N/A34°[1]
PU with OTES-modified NanosilicaSteel91°[1]
PU with VTES-modified NanosilicaSteel111°[1]
Unmodified Wood FibersWood103.4°[2]
Methyltrimethoxysilane (MTMS)Wood Fibers136.0°[2]
Octyltrimethoxysilane (OTMS)Wood Fibers127.9°[2]
Dodecyltrimethoxysilane (DTMS)Wood Fibers139.7°[2]

Table 2: Adhesion Strength of Coatings on Silane-Treated Surfaces

Silane PretreatmentCoatingSubstrateAdhesion Strength (MPa)Reference
NoneSilicone-epoxy hybrid2024 Al-alloy~2.5 (after 30 days immersion)[3]
Silane film (pH 3.5)Silicone-epoxy hybrid2024 Al-alloy~6.0 (after 30 days immersion)[3]

Experimental Protocols for Validation of Surface Functionalization

The successful functionalization of a surface with this compound or any other silane must be validated using appropriate surface analysis techniques. This section provides detailed methodologies for key experiments.

X-Ray Photoelectron Spectroscopy (XPS)

XPS is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical states of the elements on the surface of a material.

Protocol for XPS Analysis of Silanized Surfaces:

  • Sample Preparation:

    • Cut the functionalized substrate into a suitable size for the XPS sample holder (typically 1 cm x 1 cm).

    • Ensure the surface is free from contaminants by rinsing with an appropriate solvent (e.g., ethanol, toluene) and drying with a stream of inert gas (e.g., nitrogen, argon).

    • Mount the sample on the holder using double-sided conductive tape.

  • Instrument Setup:

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (<10⁻⁸ Torr).

    • Set the takeoff angle (the angle between the sample surface and the analyzer) to 45° or 90° for standard measurements.

  • Data Acquisition:

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, such as Si 2p, C 1s, O 1s, and any specific elements from the silane's functional group (e.g., N 1s for aminosilanes).

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.

    • The presence of a Si 2p peak corresponding to siloxane bonds confirms the successful grafting of the silane. The elemental composition should reflect the chemical formula of the silane.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale.

Protocol for AFM Analysis of Surface Morphology:

  • Sample Preparation:

    • Use a small, flat piece of the functionalized substrate.

    • Ensure the surface is clean and dry.

  • Instrument Setup:

    • Select an appropriate AFM cantilever and tip (e.g., a silicon nitride tip for tapping mode).

    • Operate the AFM in tapping mode to minimize damage to the functionalized layer.

    • Adjust the scan size, scan rate, and feedback loop parameters to obtain a high-quality image.

  • Image Acquisition:

    • Scan a representative area of the surface to obtain a topographical image.

    • Acquire images at multiple locations to ensure the observed features are representative of the entire surface.

  • Image Analysis:

    • Use the AFM software to analyze the surface topography.

    • Calculate the root-mean-square (RMS) roughness to quantify the surface smoothness. A uniform, low-roughness surface is often indicative of a well-formed monolayer.

Contact Angle Goniometry

Contact angle goniometry is used to measure the wettability of a surface, which can indicate changes in surface chemistry after functionalization.

Protocol for Water Contact Angle Measurement:

  • Sample Preparation:

    • Place a flat sample of the functionalized substrate on the goniometer stage.

    • Ensure the surface is clean and level.

  • Measurement:

    • Use a high-purity liquid, typically deionized water, for the measurement.

    • Dispense a small droplet (e.g., 2-5 µL) of the liquid onto the surface.

    • Use the goniometer's camera and software to capture an image of the droplet.

    • The software will then calculate the contact angle between the liquid droplet and the surface.

    • Perform measurements at multiple locations on the surface and average the results.

  • Interpretation:

    • An increase in the water contact angle after functionalization with a non-polar silane like this compound indicates a successful modification towards a more hydrophobic surface.

Mandatory Visualizations

Signaling Pathway: Integrin-Mediated Cell Adhesion

Surface properties of biomaterials, such as hydrophobicity, play a crucial role in mediating cell adhesion, a process largely governed by the interaction of cell surface receptors called integrins with the extracellular matrix (ECM) proteins adsorbed onto the material surface.[4] The following diagram illustrates a simplified integrin signaling pathway that is initiated upon cell adhesion to a functionalized surface.

IntegrinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ECM ECM Proteins on Functionalized Surface Integrin Integrin Receptor (αβ heterodimer) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Talin Talin Integrin->Talin Recruitment Src Src Kinase FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK CellResponse Cellular Responses (Adhesion, Proliferation, Differentiation) Paxillin->CellResponse Vinculin Vinculin Actin Actin Cytoskeleton Vinculin->Actin Linkage Talin->Vinculin Recruitment Actin->CellResponse

Caption: Integrin signaling cascade initiated by cell adhesion.

Experimental Workflow: Surface Functionalization and Validation

The following diagram outlines a typical workflow for the functionalization of a substrate with this compound and the subsequent validation of the modified surface.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Treatment cluster_val Validation Cleaning Substrate Cleaning (e.g., Piranha, Plasma) Activation Surface Activation (Hydroxylation) Cleaning->Activation Silanization Silanization with This compound Solution Activation->Silanization Rinsing Rinsing (e.g., Toluene, Ethanol) Silanization->Rinsing Curing Curing (e.g., Oven Baking) Rinsing->Curing XPS XPS (Elemental Composition, Chemical State) Curing->XPS AFM AFM (Surface Morphology, Roughness) Curing->AFM CA Contact Angle (Wettability) Curing->CA FinalSurface Validated Functionalized Surface XPS->FinalSurface AFM->FinalSurface CA->FinalSurface

Caption: Workflow for surface functionalization and validation.

References

A Comparative Guide to Alkoxysilane Precursors for Silica-Based Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkoxysilane precursor is a critical determinant of the final properties of silica-based materials. This guide provides an objective comparison of the performance of various alkoxysilane precursors, supported by experimental data, to aid in the rational design and synthesis of materials for applications ranging from drug delivery to coatings and catalysis.

The performance of an alkoxysilane precursor is primarily dictated by its molecular structure, which influences the kinetics of hydrolysis and condensation—the two fundamental reactions in the sol-gel process. These reaction rates, in turn, affect the microstructure and macroscopic properties of the resulting silica network.

Performance Comparison of Common Alkoxysilane Precursors

The selection of an alkoxysilane precursor significantly impacts the properties of the resulting silica material. Factors such as the alkyl group and the number of alkoxy groups influence hydrolysis and condensation rates, ultimately determining the characteristics of the final product.

PrecursorAbbreviationKey Performance CharacteristicsApplications
Tetramethyl orthosilicateTMOSHigh hydrolysis rate due to less sterically hindered methoxy groups. Often leads to faster gelation times compared to TEOS.[1][2] The smaller methyl leaving group in TMOS undergoes hydrolysis at a significantly faster rate than the ethyl group in TEOS, promoting accelerated condensation and rapid nucleation of silica nanoparticles.[2]Synthesis of silica nanoparticles[3][4], coatings[5], and as a crosslinking agent.
Tetraethyl orthosilicateTEOSSlower hydrolysis and condensation rates compared to TMOS, allowing for better control over the sol-gel process.[1][6] Widely used due to the lower toxicity of its ethanol byproduct.[7]A versatile precursor for silica nanoparticles[3][8], films, and bulk silica glasses.[9][10]
MethyltrimethoxysilaneMTMSThe presence of a non-hydrolyzable methyl group leads to a more hydrophobic and less cross-linked silica network compared to tetra-alkoxysilanes.[5][11]Used to impart hydrophobicity to surfaces and in the preparation of hybrid organic-inorganic materials.[5][12]
MethyltriethoxysilaneMTESSimilar to MTMS but with slower hydrolysis kinetics due to the ethoxy groups. Theoretical studies show that the hydrolysis product with two hydroxyl groups is more favorable for the growth of organosilicon on cellulose surfaces.[13]Surface modification and preparation of hybrid materials where slower reaction rates are desired.[14]
3-AminopropyltriethoxysilaneAPTESThe amino functional group can act as a catalyst for the sol-gel process and provides a reactive site for further functionalization.[15][16][17][18]Surface modification of materials to introduce amine functionalities for applications in biotechnology and as a coupling agent.[15][19][20][21]
3-MercaptopropyltrimethoxysilaneMPTMSThe thiol group offers a site for covalent attachment of biomolecules or nanoparticles.Used in the synthesis of functionalized silica nanoparticles for applications in sensing and drug delivery.[22]
(3-Glycidyloxypropyl)trimethoxysilaneGPTMSThe epoxy ring can be opened for further chemical modification, making it a versatile precursor for hybrid materials.[23]Used in the preparation of hybrid coatings and adhesives.[24][25]

Experimental Protocols

General Sol-Gel Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes a typical synthesis of silica nanoparticles using an alkoxysilane precursor, which can be adapted for different precursors to compare their performance.

Materials:

  • Alkoxysilane precursor (e.g., TEOS, TMOS)

  • Ethanol (or other alcohol solvent)

  • Ammonium hydroxide (catalyst)

  • Deionized water

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the solution and stir to ensure homogeneity. The concentration of the catalyst will influence the reaction rate and final particle size.[3][26]

  • Add the alkoxysilane precursor to the ethanol-water-ammonia mixture while stirring vigorously. The concentration of the precursor is a key parameter affecting particle size.[26]

  • Continue stirring the reaction mixture at a constant temperature. The reaction temperature can affect the hydrolysis and condensation rates.[3][26]

  • The reaction progress can be monitored by observing the turbidity of the solution, which indicates the formation of silica particles.

  • After the reaction is complete (typically several hours), the silica nanoparticles can be collected by centrifugation and washed with ethanol and water to remove any unreacted precursors and catalyst.

  • The final product can be dried in an oven.

Characterization of Silica Materials

The performance of different alkoxysilane precursors can be evaluated by characterizing the resulting silica materials using various techniques:

  • Particle Size and Morphology: Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) are used to determine the size, size distribution, and shape of the silica nanoparticles.[22][27]

  • Surface Area and Porosity: Brunauer-Emmett-Teller (BET) analysis can be used to measure the specific surface area and pore size distribution of the silica material.[5]

  • Chemical Composition and Functionalization: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 29Si NMR) are used to identify the chemical bonds present (e.g., Si-O-Si, Si-OH) and to confirm the incorporation of organic functional groups.[22][23][24][28]

  • Hydrophobicity: The contact angle of water on a silica film or a pressed pellet of silica powder can be measured to assess the hydrophobicity of the material.[5]

  • Thermal Stability: Thermogravimetric Analysis (TGA) can be used to evaluate the thermal stability of the silica material.[5][29]

Key Reaction Pathways and Experimental Workflow

The sol-gel process is the fundamental mechanism for forming silica materials from alkoxysilane precursors. It involves two main reactions: hydrolysis and condensation. The following diagram illustrates this process.

SolGelProcess cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_material Resulting Material Alkoxysilane Alkoxysilane (Si(OR)4) Silanol Silanol (Si(OH)4) Alkoxysilane->Silanol + H2O - ROH Silanol1 Silanol Siloxane Siloxane Bond (Si-O-Si) Silanol1->Siloxane + Silanol - H2O Silanol2 Silanol SilicaNetwork Silica Network Siloxane->SilicaNetwork Polymerization & Aging

Caption: The Sol-Gel Process: Hydrolysis and Condensation of Alkoxysilane Precursors.

The choice of alkoxysilane precursor directly influences both the hydrolysis and condensation steps. For instance, precursors with smaller alkoxy groups (e.g., methoxy in TMOS) tend to hydrolyze faster than those with larger groups (e.g., ethoxy in TEOS).[2] Similarly, the presence of non-hydrolyzable organic groups can sterically hinder the condensation process, leading to a less cross-linked and more flexible silica network. The pH of the reaction medium is also a critical parameter, as both hydrolysis and condensation reactions are catalyzed by acids and bases.[30][31] Under acidic conditions, hydrolysis is generally faster than condensation, leading to weakly branched polymers. Conversely, under basic conditions, condensation is faster, resulting in more highly branched clusters and discrete particles.[30]

References

A Comparative Guide to Silica Porosity: Characterizing Tris(isopropoxy)silanol-Derived Silica

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of porosity in silica nanoparticles is a critical factor in applications ranging from drug delivery to catalysis. This guide aims to provide a comparative analysis of the porosity of silica derived from tris(isopropoxy)silanol against other common silica precursors. However, a comprehensive search of the current scientific literature reveals a significant gap in direct comparative studies and detailed experimental data specifically concerning the porosity of silica synthesized from this compound.

To address the user's request for a detailed comparison, further experimental research would be required to:

  • Synthesize silica nanoparticles from this compound using a standardized sol-gel method.

  • Systematically characterize the porosity of the resulting silica using techniques such as nitrogen adsorption-desorption analysis (BET).

  • Conduct parallel experiments with other common silica precursors (e.g., TEOS) under identical conditions to generate directly comparable data.

Without such dedicated experimental work, any comparison would be speculative and would not meet the rigorous, data-driven standards required by the target audience of researchers and scientists.

General Principles of Silica Synthesis and Porosity

The porosity of silica materials is influenced by numerous factors during the synthesis process, primarily in the sol-gel method. The overall process can be visualized as a two-step reaction: hydrolysis and condensation.

G cluster_condensation Condensation Si(OR)4 Silica Precursor (e.g., this compound) Si(OH)4 Silanol Si(OR)4->Si(OH)4 + H2O - ROH H2O Water Si(OH)4_2 Silanol Siloxane Siloxane Bridge (Si-O-Si) Si(OH)4_2->Siloxane - H2O

Caption: General workflow of the sol-gel process for silica synthesis.

The choice of silica precursor, catalyst (acid or base), solvent, temperature, and the presence of templating agents all play a crucial role in determining the final porous structure of the silica material.

Experimental Protocols: A Generalized Approach

While a specific protocol for this compound is not available, a general experimental workflow for characterizing the porosity of synthesized silica nanoparticles is outlined below.

G A Silica Nanoparticle Synthesis (Sol-Gel Method) B Washing and Centrifugation (to remove unreacted precursors and byproducts) A->B C Drying (e.g., oven drying or freeze-drying) B->C D Degassing (removal of adsorbed gases and moisture under vacuum and heat) C->D E Nitrogen Adsorption-Desorption Analysis (at 77 K) D->E F Data Analysis (BET for surface area, BJH for pore size distribution) E->F

Caption: Experimental workflow for porosity characterization of silica.

1. Synthesis of Silica Nanoparticles (Generalized Sol-Gel Method):

  • A silica precursor (e.g., this compound or TEOS) is dissolved in an alcohol solvent (e.g., ethanol).

  • An aqueous solution of a catalyst (e.g., ammonia for base catalysis or hydrochloric acid for acid catalysis) is added dropwise to the precursor solution under vigorous stirring.

  • The reaction is allowed to proceed for a specific duration at a controlled temperature to facilitate the hydrolysis and condensation reactions, leading to the formation of silica nanoparticles.

2. Washing and Collection:

  • The synthesized silica nanoparticles are collected by centrifugation.

  • The particles are washed multiple times with deionized water and ethanol to remove any unreacted chemicals and byproducts.

3. Drying:

  • The washed silica nanoparticles are dried in an oven at a specific temperature (e.g., 60-100 °C) or by freeze-drying to remove the solvent.

4. Degassing:

  • Prior to porosity analysis, the dried silica sample is degassed under vacuum at an elevated temperature (e.g., 150-300 °C) for several hours. This step is crucial to remove any physisorbed molecules from the surface and pores of the silica.

5. Nitrogen Adsorption-Desorption Analysis (BET Analysis):

  • The degassed silica sample is analyzed using a surface area and porosity analyzer.

  • Nitrogen gas is introduced to the sample at liquid nitrogen temperature (77 K) in a stepwise manner, and the amount of adsorbed gas at different relative pressures is measured.

  • The data from the adsorption and desorption branches of the isotherm are used to calculate the specific surface area (using the Brunauer-Emmett-Teller equation), pore volume, and pore size distribution (often using the Barrett-Joyner-Halenda method).

Conclusion

The characterization of the porosity of silica derived from this compound is an area that requires further investigation to provide the scientific community with the data needed for informed material selection and design. While the general principles of silica synthesis and characterization are well-established, the specific impact of the this compound precursor on the resulting porous architecture remains to be elucidated through dedicated experimental studies. Researchers are encouraged to explore this area to contribute valuable data to the field of materials science.

Assessing the Biocompatibility of Silanol-Derived Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of biocompatible materials is a cornerstone of modern medicine, crucial for the advancement of drug delivery systems, tissue engineering scaffolds, and implantable devices. Materials derived from silanols, particularly through sol-gel processes using precursors like Tris(isopropoxy)silanol, are of significant interest due to their tunable properties and potential for biomedical applications. This guide provides a comprehensive comparison of the biocompatibility of silica-based materials with common biodegradable polymers: Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Alginate. The assessment is based on key biocompatibility indicators, including cytotoxicity and hemocompatibility, supported by experimental data and detailed protocols.

Comparative Analysis of Biomaterial Biocompatibility

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Key parameters for assessment include cytotoxicity (the degree to which a material is toxic to living cells) and hemocompatibility (the compatibility of a material with blood). The following tables summarize the available quantitative data for silica-based materials and their alternatives.

Note on this compound-Derived Materials: There is a notable lack of publicly available, specific quantitative biocompatibility data for materials explicitly synthesized from this compound. Therefore, the data presented for "Silica-Based Materials" is representative of amorphous silica nanoparticles, which are the expected product of this compound hydrolysis and condensation, often synthesized from various alkoxide precursors. The surface chemistry, particularly the density of silanol groups, is a critical factor in determining the biological response to silica.[1]

Table 1: In Vitro Cytotoxicity Data

MaterialCell LineAssayConcentrationCell Viability (%)Reference
Silica Nanoparticles Human Alveolar (A549)WST-81 mg/mL (25 nm)~42%[2]
Human Alveolar (A549)WST-81 mg/mL (110 nm)>60%[2]
Human Neuroblastoma (SK-N-SH)Not SpecifiedQ50MCM-41 most cytotoxic[3]
PLGA Nanoparticles Not SpecifiedNot SpecifiedNot SpecifiedGenerally high[4][5]
Chitosan Nanoparticles Not SpecifiedNot SpecifiedTherapeutic DosesNo noted side effects[6]
Alginate Hydrogels Not SpecifiedNot SpecifiedNot SpecifiedGenerally high[7][8][9]

Table 2: Hemocompatibility Data (Hemolysis Assay)

MaterialBlood SourceHemolysis (%)StandardInterpretationReference
Silica Nanoparticles (Si-OH) Human Red Blood CellsConcentration-dependent< 2% (non-hemolytic)Hemolytic at higher concentrations[4]
Silica Nanoparticles (Si-NH2) Human Red Blood CellsConcentration-dependent< 2% (non-hemolytic)Hemolytic at higher concentrations[4]
PLGA Not SpecifiedGenerally lowISO 10993-4Hemocompatible[4][10]
Chitosan Not SpecifiedGenerally lowNot SpecifiedHemocompatible[11][12]
Alginate Not SpecifiedGenerally lowNot SpecifiedHemocompatible

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biomaterial biocompatibility. Below are the methodologies for two key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Material Exposure: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test material (e.g., this compound-derived nanoparticles) to the wells. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium containing the test material. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Hemolysis Assay for Hemocompatibility

The hemolysis assay evaluates the extent of red blood cell (RBC) lysis caused by a biomaterial. This is a critical test for any material intended for blood-contacting applications. The protocol is based on the ISO 10993-4 standard.[7][18][19][20][21]

Principle: When a material is incompatible with blood, it can cause the rupture of red blood cells, releasing hemoglobin into the surrounding medium. The amount of free hemoglobin can be quantified spectrophotometrically and is a direct measure of hemolysis.

Procedure:

  • Blood Collection and Preparation: Obtain fresh human or rabbit blood anticoagulated with a suitable agent (e.g., citrate or heparin). Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining red blood cells multiple times with a sterile phosphate-buffered saline (PBS) solution until the supernatant is clear. Resuspend the washed RBCs in PBS to a desired concentration (e.g., a 1:9 ratio of packed RBCs to PBS).

  • Material Incubation: Place the test material (with a defined surface area) in a sterile tube. Add a specific volume of the prepared RBC suspension to the tube, ensuring the material is fully immersed. A common ratio is 1 mL of blood suspension per 1 cm² of material surface area.[7]

  • Controls: Prepare a negative control (RBC suspension in PBS only) and a positive control (RBC suspension with a known hemolytic agent like Triton X-100 or deionized water).

  • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 3-4 hours or up to 24 hours for more sensitive tests) with gentle agitation to simulate circulation.[7][22]

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released hemoglobin.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 541 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100 A hemolysis percentage below 2% is generally considered non-hemolytic.[21]

Signaling Pathways and Experimental Workflows

The interaction of biomaterials with cells can trigger specific intracellular signaling pathways that determine the cellular response, such as inflammation or apoptosis. For silica nanoparticles, the NF-κB and MAPK signaling pathways have been identified as key players in the inflammatory response.[5]

Signaling Pathways

NF-kB and MAPK Signaling Pathways cluster_0 Cellular Exposure to Silica Nanoparticles cluster_1 Cellular Response Silica Nanoparticles Silica Nanoparticles ROS Production ROS Production Silica Nanoparticles->ROS Production NLRP3 Inflammasome NLRP3 Inflammasome ROS Production->NLRP3 Inflammasome MAPK Activation MAPK Activation ROS Production->MAPK Activation HMGB1 Release HMGB1 Release NLRP3 Inflammasome->HMGB1 Release TLR4 Activation TLR4 Activation HMGB1 Release->TLR4 Activation MyD88 MyD88 TLR4 Activation->MyD88 NF-kB Activation NF-kB Activation MyD88->NF-kB Activation MAPK Activation->NF-kB Activation Inflammatory Cytokine Production Inflammatory Cytokine Production NF-kB Activation->Inflammatory Cytokine Production

Caption: NF-κB and MAPK signaling pathways activated by silica nanoparticles.

Experimental Workflow for Biocompatibility Assessment

Biocompatibility Assessment Workflow Material Synthesis Material Synthesis Material Characterization Material Characterization Material Synthesis->Material Characterization In Vitro Cytotoxicity In Vitro Cytotoxicity Material Characterization->In Vitro Cytotoxicity In Vitro Hemocompatibility In Vitro Hemocompatibility Material Characterization->In Vitro Hemocompatibility In Vivo Biocompatibility In Vivo Biocompatibility In Vitro Cytotoxicity->In Vivo Biocompatibility Data Analysis and Comparison Data Analysis and Comparison In Vitro Cytotoxicity->Data Analysis and Comparison In Vitro Hemocompatibility->In Vivo Biocompatibility In Vitro Hemocompatibility->Data Analysis and Comparison In Vivo Biocompatibility->Data Analysis and Comparison

Caption: General workflow for assessing the biocompatibility of novel biomaterials.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Tris(isopropoxy)silanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Tris(isopropoxy)silanol (CAS RN: 27491-86-7). All personnel must review and adhere to these procedures to ensure a safe laboratory environment. This guidance is compiled from safety data for analogous compounds and general laboratory best practices, as a specific Safety Data Sheet (SDS) for this compound was not publicly available.

Essential Safety Information

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data for this compound is limited, information from structurally similar silanol compounds suggests it may be a flammable liquid and cause irritation to the skin, eyes, and respiratory tract. Long-term exposure may have adverse effects on aquatic life.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn in situations with a higher risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile rubber is a suitable option). Gloves should be inspected for integrity before each use and disposed of after contamination.Prevents skin contact, which may cause irritation.
Body Protection A flame-retardant lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.Protects the skin from accidental spills and splashes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of potentially irritating vapors.
Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risks.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.

  • Container: Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) as the material is moisture-sensitive.

Handling and Use
  • Location: All handling of this compound should be performed inside a certified chemical fume hood.

  • Equipment: Use non-sparking tools and equipment to prevent ignition sources.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.

Spill Management
  • Evacuation: In case of a spill, immediately evacuate the area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Waste Collection: Collect all waste, including empty containers and contaminated materials, in clearly labeled, sealed containers.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service, in strict accordance with all local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_disposal Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in a Cool, Dry, Ventilated Area Inspect->Store If OK Inert Store Under Inert Atmosphere Store->Inert Prep Prepare Work Area (Fume Hood) DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle Chemical DonPPE->Handle Collect Collect Waste Handle->Collect Spill Spill Occurs Handle->Spill Label Label Waste Container Collect->Label Dispose Dispose via Licensed Service Label->Dispose Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Cleanup Clean and Decontaminate Contain->Cleanup Cleanup->Collect

Caption: Workflow for Safe Handling of this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within the laboratory.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.